SAK3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8'-methyl-2',5-dioxo-2-piperidin-1-ylspiro[cyclopentene-3,3'-imidazo[1,2-a]pyridine]-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-18(25)15-14(24)12-20(16(15)22-9-5-4-6-10-22)19(26)21-17-13(2)8-7-11-23(17)20/h7-8,11H,3-6,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBYTVHUFURPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2(CC1=O)C(=O)N=C3N2C=CC=C3C)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256269-87-0 | |
| Record name | SAK-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ4M3A4ZH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, a compound of significant interest in neuroscience and drug development, commonly known as SAK3. This compound is a potent T-type voltage-gated Ca2+ channel (T-VGCC) enhancer, demonstrating potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, formulation, and analysis of the compound.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₃N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 369.41 g/mol | --INVALID-LINK-- |
| CAS Number | 1256269-87-0 | --INVALID-LINK-- |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Solubility | DMSO: 2 mg/mL | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound is based on the methodology for spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine] derivatives developed by Abe et al. The synthesis is a two-step process involving the formation of a key intermediate followed by a nucleophilic substitution.
Step 1: Synthesis of Ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
The first step involves the reaction of 8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone with ethyl 4-chloroacetoacetate in the presence of a base.
Reactants:
-
8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone
-
Ethyl 4-chloroacetoacetate
-
Base (e.g., sodium ethoxide or potassium carbonate)
-
Anhydrous solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
To a solution of 8'-methyl-3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinone in the chosen anhydrous solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for a specified time to allow for the formation of the corresponding anion.
-
Ethyl 4-chloroacetoacetate is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to a specific temperature for a period of time, monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
Step 2: Synthesis of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (this compound)
The second step involves the nucleophilic substitution of the 2-methylthio group of the intermediate with piperidine.
Reactants:
-
Ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
-
Piperidine
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
Procedure:
-
The ethyl 2-methylthio-8'-methyl-2',4-dioxo-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate intermediate is dissolved in the chosen solvent.
-
An excess of piperidine is added to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water to remove excess piperidine and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The final product, this compound, is purified by recrystallization or column chromatography to yield a white to beige powder.
Caption: Synthetic workflow for this compound.
Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester, piperidinyl, methyl, and aromatic protons of the spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine] core. |
| ¹³C NMR | Resonances for the carbonyls of the dioxo-cyclopentene and ester groups, spiro carbon, and carbons of the aromatic and aliphatic moieties. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of this compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester and ketone), C=C (alkene and aromatic), and C-N bonds. |
Signaling Pathway and Mechanism of Action
This compound acts as a positive modulator of T-type voltage-gated calcium channels, specifically enhancing the currents of Cav3.1 and Cav3.3 isoforms. This enhancement of T-VGCC activity leads to an increase in intracellular calcium concentration, which in turn triggers a cascade of downstream signaling events.
One of the key downstream effectors of the increased intracellular calcium is the Calcium/calmodulin-dependent protein kinase II (CaMKII). The influx of calcium ions leads to the activation of CaMKII, which is a crucial mediator of synaptic plasticity and memory formation.
Caption: this compound signaling pathway.
The activation of this pathway by this compound has been shown to enhance the release of neurotransmitters like acetylcholine, which plays a vital role in cognitive functions. This mechanism of action underlies the potential of this compound as a therapeutic agent for cognitive decline associated with neurodegenerative disorders.
References
The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic aromatic system is a key pharmacophore in a range of clinically used drugs and investigational agents. Its rigid structure and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based compounds, focusing on their anticancer and antitubercular properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with visualizations of key signaling pathways and experimental workflows to aid in rational drug design and development.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases and other cellular targets involved in cancer progression. A significant focus of research has been on their role as inhibitors of receptor tyrosine kinases like c-Met and downstream signaling pathways such as PI3K/Akt/mTOR.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative SAR data for representative compounds against various cancer cell lines.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-aminophenyl | tert-butylamino | Hep-2 | 11 | [1] |
| 1b | H | 4-aminophenyl | tert-butylamino | HepG2 | 13 | [1] |
| 1c | H | 4-aminophenyl | tert-butylamino | MCF-7 | 11 | [1] |
| 1d | H | 4-aminophenyl | tert-butylamino | A375 | 11 | [1] |
| 2a | H | 3-methoxyphenyl | 1,2,3-triazole linked | MCF-7 | 2.55 | [2] |
| 2b | H | 3-methoxyphenyl | 1,2,3-triazole linked | Hela | 3.89 | [2] |
| 3a | H | H | H | HCC1937 | 45 | [3] |
| 3b | H | H | H | HCC1937 | 47.7 | [3] |
| 3c | H | H | H | HCC1937 | 79.6 | [3] |
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents.
Key Signaling Pathways in Imidazo[1,2-a]pyridine Anticancer Activity
The anticancer effects of many imidazo[1,2-a]pyridine compounds are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[4] Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of numerous cancers.
Caption: The c-Met signaling pathway initiated by HGF binding.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) for Antitubercular Activity
The antitubercular efficacy of imidazo[1,2-a]pyridine derivatives is significantly influenced by the substitution pattern, particularly at the 2, 3, and 7 positions. The following table summarizes the SAR data for a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.
| Compound | R | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 4a | Phenyl | 12.5 | [6] |
| 4b | 4-Chlorophenyl | 12.5 | [6] |
| 4c | 4-Fluorophenyl | 12.5 | [6] |
| 4d | 4-Bromophenyl | 12.5 | [6] |
| 4e | 4-Nitrophenyl | 12.5 | [6] |
| 4f | 4-Methylphenyl | 25 | [6] |
| 4g | 4-Methoxyphenyl | 50 | [6] |
Table 2: SAR of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents.
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.
Caption: General synthetic workflow for imidazo[1,2-a]pyridines.
Detailed Protocol for the Synthesis of 2,7-Dimethyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide (5h) [6]
-
Synthesis of 6-Bromo-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (3b):
-
A mixture of 2-amino-4-methyl-5-bromopyridine (1a) and ethyl 2-chloroacetoacetate in a suitable solvent is refluxed to yield ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (2b).
-
The resulting ester (2b) is then hydrolyzed using a base such as lithium hydroxide to afford the carboxylic acid derivative (3b).
-
-
Amide Coupling:
-
To a solution of 6-bromo-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (3b) in a suitable solvent (e.g., DMF), a coupling agent such as EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and an additive like HOBt (Hydroxybenzotriazole) are added.
-
Aniline is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product (5h).
-
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microplate containing 7H9 broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control and a positive control (e.g., isoniazid).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Second Incubation: Incubate the plates for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core can lead to potent and selective inhibitors for various biological targets in cancer and tuberculosis. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers engaged in the rational design and synthesis of new imidazo[1,2-a]pyridine-based drug candidates. Further exploration of this scaffold, aided by a deeper understanding of its interactions with biological targets, will undoubtedly continue to yield innovative therapies for pressing medical needs.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, commonly known as this compound, is a novel small molecule that has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in the context of neurodegenerative disorders. This technical guide provides a comprehensive overview of the available physicochemical data, a summary of its known biological activity with a focus on its mechanism of action, and visualization of its signaling pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₄ | [1][2] |
| Molecular Weight | 369.41 g/mol | [3] |
| Exact Mass | 369.16885622 | [3] |
| Density (Predicted) | 1.4±0.1 g/cm³ | [1] |
| Boiling Point (Predicted) | 539.3±60.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 280.0±32.9 °C | [1] |
| logP (Predicted) | 2.66 | [3] |
| Topological Polar Surface Area | 79.3 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis
The synthesis of this compound has been attributed to Shiratori Pharmaceutical Co., Ltd., following methodologies developed by Dr. Akikazu Kakei. However, a detailed, publicly available experimental protocol for its synthesis has not been found in the surveyed scientific literature. The synthesis of similar spiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine] derivatives has been described, which generally involves the reaction of 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate, followed by substitution with amines.
Biological Activity and Mechanism of Action
This compound is characterized as a potent enhancer of T-type voltage-gated Ca²⁺ channels (T-VGCCs).[4][5] Its primary biological activity revolves around the modulation of intracellular calcium signaling, which has significant downstream effects on neuronal function and survival.
Primary Target: T-type Voltage-Gated Ca²⁺ Channels
This compound selectively enhances the currents of Cav3.1 and Cav3.3 isoforms of T-type calcium channels.[4][5] This enhancement leads to an increased influx of calcium ions into neurons upon channel activation. This activity is central to its therapeutic potential, as T-VGCCs are implicated in various physiological and pathological processes in the brain.
Downstream Signaling Pathways
The this compound-mediated increase in intracellular calcium triggers a cascade of signaling events, primarily involving:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The influx of calcium activates CaMKII, a key protein kinase involved in synaptic plasticity, memory formation, and cell survival.[6]
-
BDNF/Akt/GSK3β Signaling Axis: this compound has been shown to restore the Brain-Derived Neurotrophic Factor (BDNF)/protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) signaling pathway.[7] This pathway is crucial for promoting neuronal growth, survival, and synaptic plasticity.
-
Cholinergic System: A significant consequence of this compound's activity is the enhanced release of acetylcholine (ACh) in the hippocampus.[4][8] This effect is thought to be mediated by the activation of T-VGCCs on cholinergic neurons and may also involve the modulation of nicotinic acetylcholine receptors (nAChRs).
Therapeutic Potential
The unique mechanism of action of this compound has led to its investigation in several models of neurological and neurodegenerative diseases:
-
Alzheimer's Disease: By enhancing cholinergic neurotransmission and promoting pro-survival signaling pathways, this compound is being explored as a potential therapeutic for Alzheimer's disease.[8][9]
-
TAF1 Intellectual Disability Syndrome: this compound has shown efficacy in an animal model of TAF1 intellectual disability syndrome, suggesting its potential in treating this rare genetic disorder.[7]
-
Neuroprotection: this compound exhibits neuroprotective effects in models of transient brain ischemia, further highlighting its potential to preserve neuronal function in response to injury.[9]
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CaMKII alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Brain-derived neurotrophic factor (BDNF) has proliferative effects on neural stem cells through the truncated TRK-B receptor, MAP kinase, AKT, and STAT-3 signaling pathways. [scienceon.kisti.re.kr]
- 8. T-type calcium channel enhancer this compound promotes dopamine and serotonin releases in the hippocampus in naive and amyloid precursor protein knock-in mice | PLOS One [journals.plos.org]
- 9. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
Discovery of Novel Imidazo[1,2-a]pyridine Analogues: A Technical Guide for Therapeutic Agent Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and its versatile therapeutic potential.[1][2] This bicyclic 5-6 fused heterocycle serves as a crucial pharmacophore in the development of novel therapeutic agents for a wide range of diseases, including cancer, tuberculosis, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the discovery of novel imidazo[1,2-a]pyridine analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action as anticancer and antitubercular agents.
Anticancer Applications of Imidazo[1,2-a]pyridine Analogues
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory activity against a variety of cancer-related targets. Their mechanism of action often involves the modulation of key signaling pathways implicated in tumor growth, proliferation, and survival.
Key Molecular Targets and Signaling Pathways
1. Kinase Inhibition: A primary mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular processes.
-
Nek2 (NIMA-related kinase 2): Overexpression of Nek2 is associated with poor prognosis in several cancers. Imidazo[1,2-a]pyridine-based compounds have been developed as potent Nek2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
-
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Novel imidazo[1,2-a]pyridine derivatives have been designed as dual PI3K/mTOR inhibitors, effectively blocking this critical cancer survival pathway.[4]
-
FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine analogues have been identified as inhibitors of both wild-type and mutant forms of FLT3.
-
PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR plays a role in tumor angiogenesis and growth. Certain imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against PDGFR.
2. KRAS Inhibition: Mutations in the KRAS oncogene are prevalent in many difficult-to-treat cancers. Recently, imidazo[1,2-a]pyridine scaffolds have been utilized to develop covalent inhibitors targeting the KRAS G12C mutation.
The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine analogues.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine analogues against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) |
| Nek2 Inhibitor 1 | Nek2 | MGC-803 (Gastric) | 0.038 |
| PI3K/mTOR Inhibitor A | PI3Kα/mTOR | HCT116 (Colon) | 0.15 / 0.21 |
| FLT3 Inhibitor X | FLT3-ITD | MV4-11 (AML) | 0.05 |
| KRAS G12C Inhibitor Y | KRAS G12C | NCI-H358 (Lung) | 0.5 |
| PDGFR Inhibitor Z | PDGFRβ | C6 (Glioma) | 0.025 |
Experimental Protocols
General Workflow for Anticancer Drug Discovery with Imidazo[1,2-a]pyridines:
1. Synthesis of Imidazo[1,2-a]pyridine Analogues (Groebke–Blackburn–Bienaymé Reaction):
A common and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.
-
Reactants: An aminopyridine, an aldehyde, and an isocyanide.
-
Catalyst: Often a Lewis acid such as scandium triflate or a Brønsted acid.
-
Solvent: Typically methanol or ethanol.
-
Procedure: The reactants and catalyst are stirred in the solvent at room temperature or with gentle heating until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.
2. In Vitro Cytotoxicity Assessment (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells to form a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
3. Kinase Inhibition Assay:
Kinase activity can be measured using various methods, including radiometric assays or fluorescence-based assays.
-
Reaction Mixture: The kinase, a substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The imidazo[1,2-a]pyridine analogue is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. For example, in a radiometric assay, the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate is measured.
4. In Vivo Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a certain size, the mice are treated with the imidazo[1,2-a]pyridine analogue (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).
Antitubercular Applications of Imidazo[1,2-a]pyridine Analogues
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Imidazo[1,2-a]pyridines have been identified as a potent class of anti-TB agents with novel mechanisms of action.[1][2][3]
Key Molecular Targets and Mechanisms of Action
1. QcrB Inhibition: QcrB is a subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb. Imidazo[1,2-a]pyridine-3-carboxamides have been shown to target QcrB, disrupting the electron transport chain and leading to bacterial death.
2. ATP Synthase Inhibition: ATP synthase is a crucial enzyme for energy production in Mtb. Certain imidazo[1,2-a]pyridine ethers have been found to inhibit mycobacterial ATP synthase, leading to a depletion of cellular energy.[2]
Quantitative Data on Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine analogues against Mtb.
| Compound ID | Target | Mtb Strain | MIC (µg/mL) |
| QcrB Inhibitor 1 | QcrB | H37Rv | 0.069 - 0.174 |
| ATP Synthase Inhibitor A | ATP Synthase | H37Rv | <0.5 |
| IPA-6 | Not specified | H37Rv | 0.05 |
| IPA-9 | Not specified | H37Rv | 0.4 |
Experimental Protocols
General Workflow for Antitubercular Drug Discovery with Imidazo[1,2-a]pyridines:
1. In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA):
The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.
-
Bacterial Culture: Mtb is cultured in an appropriate liquid medium.
-
Compound Dilution: The imidazo[1,2-a]pyridine analogues are serially diluted in a 96-well plate.
-
Inoculation: The bacterial suspension is added to each well.
-
Incubation: The plate is incubated for several days.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Reading: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of pharmacological properties. The successful development of potent and selective inhibitors targeting key proteins in cancer and tuberculosis highlights the immense potential of this heterocyclic system. Further exploration of the vast chemical space around the imidazo[1,2-a]pyridine core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2‐<i>a</i>]pyridine derivatives as anticancer agents [ouci.dntb.gov.ua]
The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm in medicinal chemistry is undergoing a significant shift, moving away from flat, two-dimensional aromatic structures towards more complex, three-dimensional molecules. At the forefront of this evolution are spirocyclic compounds, which are characterized by two rings connected by a single, shared quaternary carbon atom. This unique structural feature imparts a rigid, well-defined three-dimensional geometry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide explores the strategic advantages of incorporating spirocyclic scaffolds in drug design, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action.
Introduction: Escaping the Flatland of Drug Discovery
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and metabolic instability. Spirocyclic scaffolds offer a compelling solution by introducing a high degree of sp³ character, which confers several key advantages:
-
Three-Dimensionality and Structural Rigidity: The spiro junction locks the two rings in a perpendicular orientation, creating a rigid molecular framework. This pre-organizes the appended functional groups into specific vectors, which can lead to a more precise and higher-affinity interaction with biological targets.
-
Novel Chemical Space: Spirocycles provide access to novel and underexplored areas of chemical space, offering opportunities to develop new intellectual property and overcome existing resistance mechanisms.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts.
-
Bioisosteric Replacement: Spirocyclic motifs can serve as effective bioisosteres for commonly used, but often problematic, planar ring systems like phenyl or piperidine rings, while improving the overall druglike properties of the molecule.
Spirocyclic Compounds in Action: Case Studies
The therapeutic potential of spirocyclic compounds is not merely theoretical; it has been validated by the successful development of numerous clinical candidates and approved drugs across various therapeutic areas.
Apalutamide: A Nonsteroidal Androgen Receptor Antagonist
Apalutamide is a potent second-generation nonsteroidal anti-androgen used in the treatment of prostate cancer. Its spirocyclic core is a key feature that contributes to its high binding affinity for the androgen receptor (AR), which is 7- to 10-fold greater than that of the first-generation anti-androgen, bicalutamide.[1] Apalutamide functions by blocking the binding of androgens to the AR, preventing the nuclear translocation of the receptor, and inhibiting its binding to DNA.[1]
Zoliflodacin (ETX0914): A First-in-Class Antibiotic
Zoliflodacin is a novel spiropyrimidinetrione antibiotic developed for the treatment of uncomplicated gonorrhea, including infections caused by multidrug-resistant strains of Neisseria gonorrhoeae. It acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Its unique mechanism of action, distinct from fluoroquinolones, makes it a promising candidate to combat antibiotic resistance.[2]
Spiro-oxindoles: MDM2-p53 Interaction Inhibitors
The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. A class of spiro-oxindoles has been developed as potent inhibitors of this protein-protein interaction. By binding to MDM2, these compounds prevent the degradation of p53, thereby restoring its tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the biological activity of the discussed spirocyclic compounds.
| Compound Name | Target | Assay Type | Value | Organism/Cell Line |
| Apalutamide | Androgen Receptor (AR) | Competitive Binding (IC₅₀) | 16.0 ± 2.1 nM | LNCaP cells |
| Zoliflodacin | DNA Gyrase | Agar Dilution (MIC QC Range) | 0.06 - 0.5 µg/mL | Neisseria gonorrhoeae ATCC 49226 |
| Zoliflodacin | DNA Gyrase | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL | Staphylococcus aureus ATCC 29213 |
| Zoliflodacin | DNA Gyrase | Broth Microdilution (MIC) | 1 - 4 µg/mL | Escherichia coli ATCC 25922 |
| MK-8831 | HCV NS3/4a Protease (gt1a) | Replicon Assay (EC₅₀) | 8.5 nM | Not Specified |
| MK-8831 | HCV NS3/4a Protease (gt2a) | Replicon Assay (EC₅₀) | 1.2 nM | Not Specified |
| MK-8831 | HCV NS3/4a Protease (gt3a) | Replicon Assay (EC₅₀) | 4.5 nM | Not Specified |
| Spiro-oxindole (5b) | MDM2 | Binding Affinity (Kᵢ) | 2.4 ± 0.2 nM | Not Specified |
| Spiro-oxindole (5b) | Cell Growth Inhibition (Day 3) | Cell-based Assay (IC₅₀) | 0.18 ± 0.01 µM | SJSA-1 (osteosarcoma) |
Data compiled from sources[2][3][4].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of spirocyclic compounds.
Synthesis of Apalutamide
This protocol is adapted from patent literature describing the synthesis of Apalutamide.
Step 1: Synthesis of Intermediate IV
-
Intermediates IVa-d (146 mmol) and intermediate V (67 g, 292 mmol) are dissolved in a mixture of isopropyl acetate (150 mL) and DMSO (5.2 mL).
-
The mixture is placed under a nitrogen atmosphere and heated to reflux (approximately 90°C) for about 17 hours.
-
The reaction mass is then cooled to 60°C.
-
Crystallization from a suitable organic solvent yields 65-68 g of crude Apalutamide.
-
Recrystallization of the crude product provides 50-52 g of Apalutamide with a purity exceeding 99%.[1]
Step 2: General Reaction Conditions
-
Temperature: The reaction is conducted at temperatures ranging from 40 to 120°C, with a preferred range of 80 to 100°C.[1]
-
Stoichiometry: The stoichiometric ratio of intermediate IVa-d to intermediate V ranges from 1 to 2, with a preferred range of 1.3 to 1.6.[1]
-
Reaction Time: The reaction time is typically between 10 to 60 hours, with a preferred duration of 20 to 30 hours.[1]
DNA Gyrase Supercoiling Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against E. coli DNA gyrase.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5x Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (0.5 µg per reaction), and water.
-
Compound Addition: Aliquot the master mix into reaction tubes. Add the test compound (dissolved in a suitable solvent like DMSO) to the experimental tubes and an equivalent volume of solvent to the control tubes.
-
Enzyme Addition: Dilute the E. coli DNA gyrase enzyme in dilution buffer. Add the diluted enzyme to all tubes except the negative control.
-
Incubation: Mix gently and incubate the reactions for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol (24:1).
-
Analysis: Vortex briefly and centrifuge. Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Electrophoresis: Run the gel at 90V for approximately 90 minutes.
-
Visualization: Visualize the DNA bands under a UV transilluminator. Inhibition of supercoiling is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
MDM2-p53 Fluorescence Polarization Assay
This assay is used to identify inhibitors of the MDM2-p53 interaction.
-
Reagent Preparation: Prepare an assay buffer (e.g., PBS with 0.01% Triton X-100). Prepare a solution of recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled).
-
Assay Plate Setup: In a 384-well black plate, add the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations using a serial dilution. Include wells for positive (no inhibitor) and negative (no MDM2) controls.
-
MDM2 and Peptide Addition: Add the MDM2 protein to all wells except the negative control. Then, add the fluorescently labeled p53 peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization (FP) values using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis: A decrease in the FP signal in the presence of a test compound indicates displacement of the fluorescent peptide from MDM2, signifying inhibition of the MDM2-p53 interaction. IC₅₀ values can be calculated by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Understanding the biological pathways modulated by spirocyclic compounds is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Drug Discovery and Development Workflow
Caption: A simplified workflow for the discovery and development of spirocyclic drug candidates.
Androgen Receptor (AR) Signaling Pathway and Apalutamide Inhibition
Caption: Apalutamide inhibits AR signaling at multiple steps to block prostate cancer cell growth.
MDM2-p53 Pathway and Spiro-oxindole Inhibition
Caption: Spiro-oxindoles block MDM2, leading to p53 stabilization and tumor suppression.
Conclusion and Future Outlook
Spirocyclic compounds represent a significant and growing area of interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide a powerful strategy to improve the affinity, selectivity, and pharmacokinetic profiles of drug candidates. The successful clinical development of spirocycle-containing drugs like Apalutamide and Zoliflodacin underscores the tangible benefits of this approach. As synthetic methodologies continue to advance, enabling more efficient and diverse construction of spirocyclic scaffolds, their application in drug discovery is set to expand even further. For researchers and drug developers, the exploration of spirocyclic chemical space offers a promising pathway to overcome the limitations of traditional "flat" molecules and to develop the next generation of innovative therapeutics.
References
- 1. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 2. What is the therapeutic class of Apalutamide? [synapse.patsnap.com]
- 3. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Initial Screening of SAK3 for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the standard methodologies for the initial preclinical screening of a novel compound, designated SAK3, for potential anticancer activity. The document outlines detailed experimental protocols for a panel of in vitro assays designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, it describes a typical in vivo xenograft model for evaluating anti-tumor efficacy in a biological system. Data presentation is standardized in clear tabular formats for comparative analysis. The guide also includes visualizations of key signaling pathways potentially modulated by anticancer compounds, rendered using Graphviz, to provide a conceptual framework for mechanism of action studies.
In Vitro Screening Protocols
The initial phase of screening for anticancer activity involves a series of in vitro assays to determine the direct effects of this compound on cancer cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions in various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[5]
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
In Vivo Screening Protocol
Subcutaneous Xenograft Model
The subcutaneous xenograft model is a widely used in vivo model to assess the anti-tumor efficacy of a test compound.[6]
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the following formula:
TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Data Presentation
Quantitative data from the initial screening of this compound should be summarized in the following tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | 12.5 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung | 25.3 ± 3.2 | 1.5 ± 0.3 |
| HCT116 | Colon | 8.7 ± 1.1 | 0.5 ± 0.08 |
| HeLa | Cervical | 15.1 ± 2.5 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (8.7 µM) | 45.8 ± 4.5 | 35.1 ± 3.8 | 19.1 ± 2.7 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of HCT116 Cells Treated with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 3.7 | 30.1 ± 2.9 | 14.6 ± 1.8 |
| This compound (8.7 µM) | 20.7 ± 2.5 | 15.4 ± 2.1 | 63.9 ± 5.2 |
Cells were treated for 24 hours. Data are presented as mean ± standard deviation.
Table 4: In Vivo Antitumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (50 mg/kg) | 500 ± 80 | 60 |
Treatment was administered daily for 21 days. Data are presented as mean ± standard error of the mean.
Potential Signaling Pathways
The following diagrams illustrate key signaling pathways commonly dysregulated in cancer. Initial mechanistic studies for this compound could investigate its effects on these pathways.
PI3K/Akt/mTOR Signaling Pathway```dot
Wnt/β-catenin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Spectroscopic Blueprint: An In-depth Guide to the Analysis of Spiro-Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of spiro-imidazo[1,2-a]pyridine compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development. By harnessing the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can effectively elucidate the intricate structures and fragmentation patterns of these complex molecules. This paper serves as a practical resource, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visual representations of relevant biological pathways and analytical workflows.
Core Spectroscopic Characterization
The structural confirmation of novel spiro-imidazo[1,2-a]pyridine derivatives relies heavily on a combination of one- and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the molecular structure of spiro-imidazo[1,2-a]pyridine compounds. Chemical shifts, coupling constants, and through-space correlations provide a detailed picture of the atomic connectivity and stereochemistry.
Table 1: Representative ¹H NMR Data for Spiro-Imidazo[1,2-a]pyridine Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]-3′,6(2′H)-dione (5b) | CH₃ | 1.47 | d | 6.8 | [1] |
| CH₂ | 2.70, 2.87 | d, d | 18.0 | [1] | |
| CH | 4.12–4.19 | m | - | [1] | |
| CH₂N | 4.31–4.48 | m | - | [1] | |
| CH₂N | 4.60–4.76 | m | - | [1] | |
| ArH | 7.17–7.94 | m | - | [1] | |
| NH | 10.09 | br s | - | [1] | |
| Spiro[benzo[2][3]imidazo[1,2-a]indeno[2,1-e]pyridine-7,1′-indene]-3′,8(2′H)-dione (5d) | CH₂ | 1.30–1.55 | m | - | [1] |
| CH₂ | 1.56–1.78 | m | - | [1] | |
| 2CH₂ | 2.04–2.27 | m | - | [1] | |
| CH₂ | 2.64, 2.89 | d, d | 18.2 | [1] | |
| CH | 4.29–4.37 | m | - | [1] | |
| CHN | 5.03–5.14 | m | - | [1] | |
| ArH | 7.14–7.79 | m | - | [1] | |
| NH | 9.86 | br s | - | [1] |
Table 2: Representative ¹³C NMR Data for Spiro-Imidazo[1,2-a]pyridine Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ) ppm | Reference |
| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]-3′,6(2′H)-dione (5b) | CH₃ | 21.1 | [1] |
| CH₂ | 43.4 | [1] | |
| Cspiro | 49.7 | [1] | |
| CH₂NH | 52.9 | [1] | |
| CH₂N | 53.0 | [1] | |
| C–NO₂ | 109.1 | [1] | |
| CO–C=C | 112.2, 152.4 | [1] | |
| Ar | 121.7, 121.9, 125.1, 125.2, 127.9, 131.2, 132.8, 134.9, 135.3, 137.3, 152.3 | [1] | |
| C=C–NO₂ | 158.3 | [1] | |
| CO | 189.4, 204.4 | [1] | |
| Spiro-thiazolidine derivative (4d) | Cspiro | 71.44-76.59 | [4] |
| CH₂ (thiazolidine) | 28.80-29.72 | [4] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compounds. Furthermore, tandem mass spectrometry (MS/MS) experiments offer insights into the fragmentation pathways, which can aid in the structural confirmation and identification of metabolites.
Table 3: Representative Mass Spectrometry Data for Spiro-Imidazo[1,2-a]pyridine Derivatives
| Compound | Ionization Mode | [M+H]⁺ or M⁺˙ | Key Fragments (m/z) | Reference |
| Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] derivative (5a) | ESI | 385 | Not specified | [1] |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2,2-dimethyl-4-oxo-1,3-thiazolidin-3-yl)amide (4a) | EI | 304 | 156 | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful spectroscopic analysis. The following sections outline generalized protocols for the synthesis and analysis of spiro-imidazo[1,2-a]pyridine compounds based on published literature.
General Synthesis Protocol for Spiro-Imidazo[1,2-a]pyridine-indene Derivatives
This protocol is adapted from the work of Nasri et al. (2022).[5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve 1,3-indandione and malononitrile in ethanol.
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as a catalyst to the mixture.
-
Heterocyclic Ketene Aminal Generation: In a separate flask, react 1,1-bis(methylthio)-2-nitroethene with a suitable diamine to generate the heterocyclic ketene aminal.
-
One-Pot Reaction: Add the pre-formed heterocyclic ketene aminal to the first flask containing the indandione mixture.
-
Reflux: Heat the reaction mixture under reflux for the specified time (e.g., 24-32 hours).
-
Isolation and Purification: After cooling, the product often precipitates. Isolate the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
NMR Sample Preparation and Analysis
-
Sample Dissolution: Accurately weigh 5-10 mg of the purified spiro-imidazo[1,2-a]pyridine compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
Infusion or LC-MS: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation of mixtures.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), depending on the analyte's properties.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.
Signaling Pathways and Experimental Workflows
To provide context for the application of these compounds in drug development, it is valuable to visualize the biological pathways they may modulate, as well as the workflows for their analysis.
Signaling Pathway Diagrams
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The STAT3 and NF-κB pathways are two such critical pathways.
Experimental Workflow Diagram
The overall process from compound synthesis to spectroscopic analysis can be visualized as a streamlined workflow.
This technical guide provides a foundational understanding of the spectroscopic analysis of spiro-imidazo[1,2-a]pyridine compounds. By following the outlined protocols and utilizing the provided data as a reference, researchers can confidently characterize these complex molecules and advance their potential in drug discovery and development.
References
- 1. Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Multi-Component Synthesis of Spiro-Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and methodologies for the multi-component synthesis of spiro-heterocyclic compounds, a class of molecules with significant potential in drug discovery due to their unique three-dimensional structures and biological activities.[1] The protocols outlined below focus on efficient one-pot and domino reactions, offering advantages such as higher yields, shorter reaction times, and environmental friendliness.[2][3]
Introduction
Spiro-heterocyclic compounds are characterized by two rings sharing a single common atom, creating a rigid and structurally complex scaffold. This three-dimensional architecture is highly desirable in medicinal chemistry as it allows for precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules in a single step, avoiding the need for isolation of intermediates and reducing waste. This approach is particularly valuable for the rapid generation of molecular libraries for drug screening.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Spirooxindole Derivatives via Knoevenagel-Michael Cascade
This protocol describes a one-pot, three-component reaction of an isatin, a malononitrile or cyanoacetic ester, and a 1,3-dicarbonyl compound in the presence of an organocatalyst like L-proline.[2][4]
Materials:
-
Isatin derivatives
-
Malononitrile or cyanoacetic ester
-
1,3-dicarbonyl compounds (e.g., dimedone, acetylacetone)
-
L-proline
-
Water or Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the isatin (1 mmol), malononitrile or cyanoacetic ester (1 mmol), and the 1,3-dicarbonyl compound (1 mmol).
-
Add water or ethanol (2 mL) as the solvent.
-
Add L-proline (0.1 mmol) as the catalyst.
-
Stir the reaction mixture at 80 °C for the time specified in Table 1 (typically 15-60 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is then collected by filtration.
-
Wash the solid product with cold water and ethanol to afford the pure spirooxindole derivative.
Protocol 2: One-Pot Synthesis of Spirooxindole-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
This method involves a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from an isatin and an amino acid (like L-proline or sarcosine), and a dipolarophile, such as a chalcone.[5][6]
Materials:
-
Isatin derivatives
-
L-proline or Sarcosine
-
Chalcone derivatives (α,β-unsaturated carbonyl compounds)
-
Solvent (e.g., methanol, ethanol)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the isatin (1 mmol) and L-proline or sarcosine (1 mmol) in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the azomethine ylide.
-
Add the chalcone (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or gentle heating as required, monitoring the reaction by TLC.
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography or recrystallization to yield the desired spirooxindole-pyrrolidine derivative.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various spirooxindole derivatives using the three-component protocol.
| Entry | Isatin (1) | Malononitrile/Cyanoacetic Ester (2) | 1,3-Dicarbonyl Compound (3) | Time (min) | Yield (%) |
| 1 | Isatin | Malononitrile | Dimedone | 30 | 95 |
| 2 | 5-Bromo-isatin | Malononitrile | Dimedone | 40 | 92 |
| 3 | 5-Nitro-isatin | Malononitrile | Dimedone | 60 | 88 |
| 4 | Isatin | Ethyl cyanoacetate | Dimedone | 45 | 90 |
| 5 | Isatin | Malononitrile | Acetylacetone | 25 | 93 |
| 6 | 5-Chloro-isatin | Malononitrile | Acetylacetone | 35 | 91 |
Table 1: Synthesis of Spirooxindole Derivatives via a Three-Component Reaction.[2]
Visualizations
The following diagrams illustrate the general workflow and a representative reaction mechanism for the multi-component synthesis of spiro-heterocyclic compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient one-pot synthesis of spirooxindole derivatives catalyzed by L-proline in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Revolutionizing Drug Discovery: A Detailed Protocol for In Vitro Kinase Assay in Novel Inhibitor Screening
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the relentless pursuit of novel therapeutics, particularly in oncology and inflammatory diseases, the screening of kinase inhibitors remains a cornerstone of drug discovery. Protein kinases, as key regulators of cellular signaling, represent a major class of drug targets. This application note provides a comprehensive, step-by-step protocol for conducting an in vitro kinase assay using the robust and sensitive ADP-Glo™ luminescence-based platform, designed for the high-throughput screening (HTS) of novel kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their kinase inhibitor screening workflows. The protocol details everything from reagent preparation to data analysis, ensuring reliable and reproducible results.
Introduction to Kinase Inhibition and In Vitro Screening
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. In vitro kinase assays are essential tools for identifying and characterizing new inhibitors.[1] These assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which quantify the interaction between the kinase and an inhibitor.[2]
Among the various assay formats, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, have gained prominence due to their high sensitivity, broad applicability to different kinases, and non-radioactive nature.[1][3][4] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay for Inhibitor Screening
This protocol is designed for a 384-well plate format, suitable for high-throughput screening. The volumes can be scaled for a 96-well format by maintaining the recommended reagent ratios.
Materials and Reagents
-
Kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP standard
-
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Novel inhibitor compounds dissolved in DMSO
-
Multi-well plates (white, opaque for luminescence assays)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The ADP-Glo™ Kinase Assay involves two main steps after the initial kinase reaction: stopping the kinase reaction and depleting unused ATP, followed by the conversion of the generated ADP into a luminescent signal.[2][5]
Detailed Procedure
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer.
-
Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.
-
Prepare serial dilutions of the novel inhibitor compounds in DMSO. A final DMSO concentration of ≤1% in the kinase reaction is recommended to minimize solvent effects.
-
Prepare the kinase and substrate solutions in the Kinase Reaction Buffer at the desired concentrations. The optimal concentrations should be determined empirically.
-
Prepare the ATP solution in the Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.[6]
-
-
Kinase Reaction Setup (5 µL total volume):
-
Add 1.25 µL of the inhibitor solution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 1.25 µL of the substrate solution to all wells.
-
To the "no kinase" control wells, add 1.25 µL of Kinase Reaction Buffer. To all other wells, add 1.25 µL of the kinase solution.
-
Initiate the kinase reaction by adding 1.25 µL of the ATP solution to all wells.
-
Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate the plate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate the plate at room temperature for 30-60 minutes.[2]
-
Measure the luminescence using a plate reader. The signal is stable for several hours.[5]
-
Data Presentation and Analysis
Quantitative Data Summary
Clear and structured data presentation is crucial for comparing the potency of different inhibitors.
| Parameter | Description | Typical Value/Range |
| Kinase Concentration | The final concentration of the kinase in the assay. | 1-10 nM |
| Substrate Concentration | The final concentration of the substrate in the assay. | 0.1 - 10 µM |
| ATP Concentration | The final concentration of ATP, often near the Km(ATP). | 1 - 100 µM[] |
| Inhibitor Concentration | The range of inhibitor concentrations tested. | 0.001 - 100 µM |
| Incubation Time | The duration of the kinase reaction. | 30 - 120 minutes |
| Z'-Factor | A statistical measure of assay quality. | > 0.5 is considered excellent for HTS.[5] |
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency. It is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.
-
Data Normalization:
-
The raw luminescence data (Relative Light Units, RLU) is converted to percent inhibition.
-
0% Inhibition (Positive Control): RLU from wells with kinase, substrate, ATP, and DMSO.
-
100% Inhibition (Negative Control): RLU from wells with substrate, ATP, and DMSO (no kinase).
-
Percent Inhibition Calculation:
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.[8]
-
| Inhibitor | IC₅₀ (µM) |
| Compound A | 0.05 |
| Compound B | 1.2 |
| Compound C | > 100 |
| Staurosporine (Control) | 0.01 |
Key Signaling Pathways in Drug Discovery
Many kinase inhibitors are developed to target specific signaling pathways that are aberrantly activated in diseases like cancer. Understanding these pathways is crucial for rational drug design.
RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[] Mutations in this pathway are common in many cancers.
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its overactivation is a frequent event in various cancers.
Conclusion
The in vitro kinase assay protocol detailed in this application note provides a robust and reliable method for the screening and characterization of novel kinase inhibitors. The ADP-Glo™ Kinase Assay offers a sensitive, non-radioactive, and high-throughput compatible platform that is essential for modern drug discovery efforts. By combining this detailed experimental guide with a thorough understanding of the targeted signaling pathways, researchers can accelerate the identification of promising new therapeutic candidates.
References
Application Notes and Protocols for SAK3 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAK3, a novel T-type voltage-gated calcium channel (T-VGCC) enhancer, has emerged as a promising therapeutic candidate for several neurodegenerative diseases.[1] By modulating intracellular calcium signaling, this compound activates key downstream pathways involved in neuroprotection, protein degradation, and cognitive function. These application notes provide a comprehensive overview of the use of this compound in various neurodegenerative disease models, complete with detailed experimental protocols and quantitative data summaries to facilitate its evaluation in a research setting.
Mechanism of Action
This compound primarily acts as an enhancer of T-type calcium channels, specifically Cav3.1 and Cav3.3.[2] This action increases intracellular calcium levels, leading to the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and neuronal survival. Furthermore, this compound has been shown to enhance proteasome activity through a CaMKII-dependent mechanism, promoting the degradation of misfolded protein aggregates, a pathological hallmark of many neurodegenerative disorders.[1]
References
Determining the Potency of Novel Kinase Inhibitors: A Detailed Guide to IC50 Value Determination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. A key parameter in the characterization of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the activity of a specific kinase by 50%.[1] Accurate and reproducible determination of IC50 values is crucial for lead optimization, structure-activity relationship (SAR) studies, and candidate selection.
This document provides detailed application notes and protocols for the most common and robust methods used to determine the IC50 values of novel kinase inhibitors. It covers both biochemical assays, which measure the direct effect of an inhibitor on a purified enzyme, and cell-based assays, which assess the inhibitor's activity within a more physiologically relevant cellular context.[2]
Core Concepts in IC50 Determination
The determination of an IC50 value involves a dose-response experiment where the activity of a kinase is measured across a range of inhibitor concentrations. The resulting data is then plotted as the percent inhibition versus the logarithm of the inhibitor concentration, generating a sigmoidal curve. The IC50 is the concentration at the inflection point of this curve.[3]
It is important to note that the IC50 value is a functional measure of inhibitor potency and can be influenced by experimental conditions, such as the concentration of the kinase, substrate, and ATP.[4] Therefore, consistency in assay conditions is paramount for comparing the potencies of different inhibitors.
Biochemical Assays for IC50 Determination
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase enzyme. They are essential for initial screening and for understanding the intrinsic potency of a compound without the confounding factors of a cellular environment.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer. A typical 10-point, 3-fold serial dilution is recommended.
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[7]
-
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate. The assay uses a FRET (Fluorescence Resonance Energy Transfer)-based method where a coumarin-labeled peptide is phosphorylated by the kinase. A development reagent containing a site-specific protease that only cleaves the non-phosphorylated peptide is then added. Cleavage of the non-phosphorylated peptide disrupts FRET, leading to a change in the fluorescence emission ratio.
Experimental Protocol: Z'-LYTE™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the kinase inhibitor.
-
Prepare the kinase, Z'-LYTE™ peptide substrate, and ATP solutions in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add 5 µL of the kinase/peptide substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
Development Reaction:
-
Add 5 µL of the Development Solution to each well.
-
Incubate at room temperature for 60 minutes.[4]
-
-
Stop Reaction and Read Plate:
-
Add 5 µL of the Stop Reagent to each well.
-
Measure the fluorescence using a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent phosphorylation based on controls (0% and 100% phosphorylation).
-
Calculate the percent inhibition and determine the IC50 value as described for the ADP-Glo™ assay.
-
Cell-Based Assays for IC50 Determination
Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more biologically relevant context. These assays measure the downstream cellular consequences of kinase inhibition, such as effects on cell viability, proliferation, or the phosphorylation of specific signaling proteins.[2]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8] A decrease in ATP levels is indicative of cell death or a reduction in proliferation, which can be a consequence of kinase inhibition.
Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well or 384-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the serially diluted inhibitor.
-
Include vehicle-treated wells as a negative control.
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[9]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
In-Cell Western™ Assay
The In-Cell Western™ Assay is an immunocytochemical method that allows for the quantitative detection of specific proteins directly in fixed and permeabilized cells in a microplate format.[5][10] This technique is particularly useful for measuring the inhibition of a specific phosphorylation event within a signaling pathway.
Experimental Protocol: In-Cell Western™ Assay
-
Cell Culture and Treatment:
-
Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Treat the cells with serially diluted kinase inhibitor for a specified duration.
-
Include appropriate positive and negative controls (e.g., stimulated and unstimulated cells).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with a solution containing Triton X-100 or another suitable detergent.[11]
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing BSA) for 1.5 hours at room temperature.[3]
-
Incubate the cells with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[11] A second primary antibody against a housekeeping protein (e.g., GAPDH or tubulin) can be used for normalization.
-
Wash the cells multiple times with PBS containing Tween-20.
-
Incubate the cells with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.[5]
-
Wash the cells extensively.
-
-
Data Acquisition and Analysis:
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both the target protein and the normalization protein.
-
Normalize the target protein signal to the normalization protein signal.
-
Calculate the percent inhibition of phosphorylation and determine the IC50 value.
-
Data Presentation
Clear and concise presentation of IC50 data is essential for comparing the potency and selectivity of different kinase inhibitors. A tabular format is highly recommended for summarizing quantitative data.
Table 1: Comparison of IC50 Values for Novel Kinase Inhibitors against Kinase X
| Compound ID | Biochemical IC50 (nM) (ADP-Glo™) | Cellular IC50 (nM) (CellTiter-Glo®) | Cellular Phospho-Target IC50 (nM) (In-Cell Western™) |
| NKI-001 | 15.2 ± 2.1 | 150.8 ± 15.3 | 85.4 ± 9.7 |
| NKI-002 | 5.8 ± 0.9 | 45.3 ± 5.1 | 22.1 ± 3.2 |
| NKI-003 | 120.5 ± 18.4 | >1000 | >1000 |
| Staurosporine | 2.1 ± 0.3 | 10.5 ± 1.8 | 5.3 ± 0.7 |
Data are presented as the mean ± standard deviation from at least three independent experiments.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generic MAPK signaling pathway often targeted by kinase inhibitors.
Experimental Workflow Diagram
Caption: A typical workflow for determining the IC50 of kinase inhibitors.
Logical Relationship Diagram
Caption: Relationship between biochemical and cell-based assay readouts.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. licorbio.com [licorbio.com]
- 6. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Calcium Signaling Pathways with SAK3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SAK3, a potent T-type calcium channel enhancer, for the investigation of calcium signaling pathways. Detailed protocols for key experiments are provided to facilitate research into the mechanism of action and therapeutic potential of this compound and related compounds.
Introduction to this compound and Calcium Signaling
This compound (ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentane-1,3'-imidazo[1,2-a]pyridine]-2-ene-3-carboxylate) is a novel small molecule that acts as a potent enhancer of T-type calcium channels, specifically the Cav3.1 and Cav3.3 subtypes.[1] T-type calcium channels are low-voltage activated channels that play a crucial role in regulating intracellular calcium levels, which in turn governs a multitude of cellular processes including neurotransmitter release, gene expression, and cell survival.[2]
The primary mechanism of action of this compound involves the potentiation of calcium (Ca2+) influx through T-type calcium channels. This initial influx of calcium triggers a cascade of downstream signaling events, making this compound a valuable tool for studying calcium-dependent pathways in various physiological and pathological contexts, particularly in the central nervous system.
Key Signaling Pathways Involving this compound
This compound-mediated enhancement of T-type calcium channel activity initiates a signaling cascade that has been shown to be neuroprotective and to enhance the release of key neurotransmitters. The principal pathway involves the following steps:
-
Enhancement of T-type Calcium Influx: this compound directly potentiates Cav3.1 and Cav3.3 channels, leading to an increased influx of Ca2+ into the neuron.
-
Acetylcholine Release: The rise in intracellular Ca2+ concentration promotes the release of the neurotransmitter acetylcholine (ACh).
-
Nicotinic Acetylcholine Receptor (nAChR) Activation: Released ACh binds to and activates nicotinic acetylcholine receptors on presynaptic terminals.
-
CaMKII/IV and CREB Activation: The activation of nAChRs leads to further downstream signaling, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and CaMKIV, and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).
This signaling pathway is critical for neuronal function and is a key area of investigation for neurodegenerative diseases.
This compound signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in studying calcium signaling pathways.
Table 1: In Vitro Concentrations of this compound and Antagonists
| Compound | Target | Effective Concentration | Application |
| This compound | T-type Ca2+ Channels (Cav3.1, Cav3.3) | 0.01 - 10 nM | Enhancement of channel current[1] |
| NNC 55-0396 | T-type Ca2+ Channels | 1 µM | Antagonism of this compound-enhanced neurotransmitter release[2] |
| Methyllycaconitine | α7 nAChR | 1 nM | Inhibition of this compound-induced dopamine release[2] |
| Dihydro-β-erythroidine | α4β2 nAChR | 100 µM | Blockade of this compound-induced dopamine and serotonin release[2] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Route of Administration | Application |
| Mouse | 0.5 mg/kg | Oral (p.o.) | Enhancement of neurotransmitter release[2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on calcium signaling are provided below.
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
-
Imaging chamber
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and culture until they reach the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells in the imaging chamber on the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply this compound at the desired concentration (e.g., 1-10 nM) by adding it to the perfusion buffer.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum fluorescence ratio (Rmin) with the addition of a calcium chelator (e.g., EGTA).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
-
References
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Molecules
This document provides detailed application notes and experimental protocols for three modern techniques used in the synthesis of complex heterocyclic molecules: Multicomponent Reactions (MCRs), Photoredox Catalysis, and Transition Metal-Catalyzed C-H Activation. These methods are pivotal in contemporary organic synthesis and drug discovery, offering efficient pathways to structurally diverse molecules.
Technique 1: Ugi Four-Component Reaction (U-4CR)
Application Note:
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single, atom-efficient step.[1][2] This reaction is exceptionally versatile, tolerating a wide range of functional groups on each component, which allows for the creation of large, diverse libraries of compounds from simple starting materials.[2][3] The resulting linear peptide-like scaffolds can be further modified through post-condensation cyclization reactions to generate a vast array of N-heterocycles, making the U-4CR a powerful tool in medicinal chemistry and drug development for creating peptidomimetics and other complex heterocyclic structures.[2][3] The reaction is typically conducted under mild conditions in polar solvents like methanol.[3]
Quantitative Data Summary:
The following table summarizes the reactants and yield for a representative Ugi four-component reaction to synthesize an N,N-disubstituted α-acylamino amide.
| Component | Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |
| Amine | Aminoacetaldehyde dimethyl acetal | 105.14 | 52.5 | \multirow{4}{*}{46%} |
| Aldehyde | Paraformaldehyde | 30.03 | 50.0 | |
| Carboxylic Acid | Cyclohexanecarboxylic acid | 128.17 | 52.5 | |
| Isocyanide | Phenethyl isocyanide (formed in situ) | 131.18 | 50.0 | |
| Product | N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide | 376.50 | - |
Experimental Protocol: Synthesis of N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide[4][5]
This protocol is adapted from an Organic Syntheses procedure.
-
Isocyanide Generation (in situ) :
-
To a 500 mL three-necked, round-bottomed flask equipped with an overhead stirrer, a dropping funnel, and a thermocouple, add N-(phenethyl)formamide (7.46 g, 50 mmol) and triethylamine (16.8 mL, 120 mmol) in dichloromethane (50 mL).
-
Cool the solution to -10 °C using an ethanol-ice bath.
-
While stirring at 500 rpm, add a solution of triphosgene (5.94 g, 20 mmol) in dichloromethane (20 mL) dropwise over 45 minutes, maintaining the temperature at -10 °C.
-
Stir the resulting dark red/brown mixture for an additional 30 minutes at -10 °C.
-
-
Preparation of the Amine/Aldehyde/Acid Mixture :
-
In a separate 50 mL round-bottomed flask, charge aminoacetaldehyde dimethyl acetal (5.52 g, 52.5 mmol) and paraformaldehyde (1.50 g, 50 mmol) in methanol (50 mL).
-
Equip the flask with an air condenser and heat to 80 °C in an oil bath with stirring until the solution becomes clear.
-
Allow the solution to cool to room temperature and then add cyclohexanecarboxylic acid (6.72 g, 52.5 mmol).
-
-
Ugi Reaction :
-
Add the solution from step 2, along with an additional 50 mL of methanol, to the in situ formed isocyanide mixture from step 1 at -10 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
-
Work-up and Purification :
-
Transfer the reaction mixture to a 1000 mL round-bottomed flask and concentrate by rotary evaporation to remove methanol.
-
Redissolve the residue in dichloromethane (50 mL) and transfer to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with water (3 x 50 mL) and saturated sodium bicarbonate solution (3 x 50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash chromatography on silica gel (eluent: gradient from 66% hexanes in ethyl acetate to 100% ethyl acetate) to afford the final product as a brown solid (7.46 g, 46% yield).[4][5]
-
Ugi Reaction Workflow Diagram:
References
Cellular target engagement assays for Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Introduction
S-852, chemically known as Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, also referred to as SAK3, has been identified as a potent enhancer of T-type voltage-gated calcium channels (T-VGCCs). Specifically, this compound has been shown to potentiate Cav3.1 and Cav3.3 channel currents.[1][2] This document provides detailed protocols for a suite of cellular target engagement assays designed to confirm and quantify the interaction of S-852 with its intended targets within a cellular context. These assays are crucial for academic researchers and drug development professionals aiming to elucidate the mechanism of action and advance the development of S-852 or analogous compounds. The protocols provided herein cover direct target binding, functional cellular responses, and target protein expression levels.
Target Information
-
Target: T-type voltage-gated calcium channels (T-VGCCs), specifically Cav3.1 and Cav3.3 subunits.
-
Compound: S-852 (this compound) - Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
-
Mechanism of Action: Potentiation of T-type calcium channel currents.
Data Presentation
The following table summarizes the expected quantitative data from the described cellular target engagement assays for S-852.
| Assay Type | Key Parameter | Expected Outcome for S-852 | Target Subtype | Reference Cell Line |
| Patch-Clamp Electrophysiology | % increase in current | Concentration-dependent increase | Cav3.1, Cav3.3 | Neuro2A cells expressing Cav3.1 or Cav3.3 |
| FLIPR Calcium Influx Assay | EC50 | Potentiation of calcium influx | Cav3.1, Cav3.3 | HEK293 cells expressing Cav3.1/Kir2.3/GCaMP6s or Cav3.3/Kir2.3/GCaMP6s |
| Cellular Thermal Shift Assay (CETSA) | ΔTm | Positive thermal shift | Cav3.1, Cav3.3 | Cell line endogenously or exogenously expressing the target |
| In-Cell Western | % Change in Protein Level | No significant change expected | Cav3.1, Cav3.3 | Any suitable cell line expressing the target |
Experimental Protocols and Visualizations
Patch-Clamp Electrophysiology for Direct Target Engagement
This is the gold-standard method for directly measuring the effect of S-852 on the function of T-type calcium channels.
Objective: To directly measure the potentiation of Cav3.1 and Cav3.3 currents by S-852 in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture Neuro2A cells in appropriate media.
-
Transfect cells with plasmids encoding human Cav3.1 or Cav3.3.
-
Select and maintain stable cell lines expressing the channels.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare external and internal solutions suitable for recording T-type calcium currents.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply voltage protocols to elicit T-type currents (e.g., holding potential of -100 mV, with depolarizing steps to a range of potentials).
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of S-852 (e.g., 0.01 nM to 100 nM) and record the currents at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each test potential.
-
Calculate the percentage increase in current amplitude in the presence of S-852 compared to the baseline.
-
Plot the percentage potentiation as a function of S-852 concentration to generate a dose-response curve.
-
Fit the curve to determine the EC50 value.
-
FLIPR Calcium Influx Assay for Functional Target Engagement
This high-throughput assay measures changes in intracellular calcium as a functional readout of T-type calcium channel activity.
Objective: To quantify the potentiation of Cav3.1 and Cav3.3-mediated calcium influx by S-852 in a high-throughput format.
Experimental Workflow:
Protocol:
-
Cell Line and Plate Preparation:
-
Use HEK293 cells stably co-expressing the T-type calcium channel of interest (Cav3.1 or Cav3.3), a potassium channel to hyperpolarize the membrane (Kir2.3), and a genetic calcium sensor (e.g., GCaMP6s).
-
Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
-
Compound Addition and Assay:
-
Prepare a serial dilution of S-852 in an appropriate assay buffer.
-
Use a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Add the S-852 dilutions to the cell plate and incubate for a defined period.
-
Add a potassium chloride (KCl) solution to depolarize the cell membrane, which will open the T-type calcium channels.
-
Simultaneously, measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to a vehicle control.
-
Plot the normalized response against the concentration of S-852 to generate a dose-response curve and calculate the EC50.
-
Note on Conflicting Data: A study by Zhang et al. (2022) did not observe potentiation of T-type calcium channels by this compound in their specific GCaMP6s/Kir2.3/Cav3 cell lines.[2] This highlights the potential for cell-line-dependent effects and the importance of validating findings across multiple assay platforms.
Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Objective: To demonstrate direct physical interaction between S-852 and Cav3.1 or Cav3.3 in intact cells.
Experimental Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells expressing the target T-type calcium channel.
-
Treat cells with a saturating concentration of S-852 or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Extraction:
-
Lyse the cells using a buffer containing a suitable detergent to solubilize membrane proteins.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Cav3.1 or Cav3.3 at each temperature using Western blotting with specific antibodies.
-
Quantify the band intensities and normalize to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
Compare the melting curves of the S-852-treated and vehicle-treated samples to determine the thermal shift (ΔTm). A positive shift indicates stabilization upon binding.
-
In-Cell Western for Target Protein Expression
This assay quantifies the total expression level of the target protein within the cell, which can be useful for normalizing data from other assays or to check for compound effects on protein expression.
Objective: To measure the total cellular expression levels of Cav3.1 and Cav3.3 and to assess if S-852 treatment alters their expression.
Experimental Workflow:
Protocol:
-
Cell Plating and Treatment:
-
Seed cells expressing the target channel in a 96- or 384-well plate.
-
Treat cells with S-852 at various concentrations for a desired time period.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with formaldehyde.
-
Wash the cells and then permeabilize them with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody specific for Cav3.1 or Cav3.3.
-
Wash and then incubate with an infrared-dye-conjugated secondary antibody.
-
A second fluorescent dye that stains the nucleus can be used for normalization.
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the target protein and the normalization dye in each well.
-
Calculate the normalized target protein expression.
-
Conclusion
The provided protocols offer a comprehensive suite of assays to thoroughly investigate the cellular target engagement of S-852 with T-type voltage-gated calcium channels. It is recommended to use a combination of these methods to build a robust data package that confirms direct binding, functional modulation, and specificity. The conflicting report on this compound's activity in a FLIPR assay underscores the importance of using multiple orthogonal approaches to validate the compound's mechanism of action.
References
Troubleshooting & Optimization
Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine core?
A1: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs like Zolpidem.[1] Consequently, numerous synthetic methods have been developed. The most prevalent strategies include:
-
Two-Component Condensation: This is a classical and widely used method involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] This approach can often be performed under catalyst- and solvent-free conditions.[2][4][5]
-
Three-Component Reactions (MCRs): Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a highly efficient one-pot synthesis by combining a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7][8] This method allows for rapid generation of diverse libraries.
-
Catalytic C-H Functionalization: Modern methods often employ transition metal catalysts (e.g., copper, iron) to facilitate the coupling of 2-aminopyridines with various partners like ketones, nitroolefins, or alkynes, often using air or other mild oxidants.[9]
-
Iodine-Catalyzed Synthesis: Molecular iodine has emerged as a cost-effective and environmentally benign catalyst for one-pot, three-component syntheses at room temperature, offering good to excellent yields.[10][11]
Q2: How does catalyst choice impact the reaction outcome?
A2: Catalyst selection is critical and depends heavily on the specific reaction type.
-
For multicomponent reactions , Lewis acids such as ammonium chloride (NH₄Cl), Sc(OTf)₃, or iodine can be effective.[6][10][11] Iodine, in particular, is noted for being inexpensive and efficient at room temperature.[10]
-
For oxidative coupling reactions , copper (e.g., CuI, copper silicate) and iron (e.g., FeCl₃) catalysts are frequently used to enable C-N bond formation under aerobic conditions.[3][9]
-
Catalyst-Free Options: For the reaction between 2-aminopyridines and α-haloketones, heating the neat mixture is often sufficient to produce high yields, providing a green and cost-effective alternative.[5]
Q3: What is the role of the solvent and which one should I choose?
A3: The solvent can significantly influence reaction rate and yield. The optimal choice depends on the specific methodology.
-
Polar Aprotic Solvents: DMF is commonly used, especially for reactions involving bases like K₂CO₃, although it can be difficult to remove.[8]
-
Alcohols: Ethanol and methanol are frequently used as they are effective, environmentally friendlier, and easy to remove.[12] In some iodine-catalyzed reactions, ethanol provides excellent yields.[10]
-
Water: Green chemistry protocols increasingly utilize water as a solvent, sometimes with the aid of ultrasound, offering rapid, metal-free, and high-yielding syntheses under ambient conditions.[12][13]
-
Solvent-Free: As mentioned, certain reactions, particularly with α-haloketones, proceed efficiently with no solvent at all, simply by heating the reactants.[4][5]
Troubleshooting Guide
Problem 1: My reaction yield is low or there is no product formation.
This is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Possible Causes & Solutions:
-
Reagent Quality: 2-aminopyridines can degrade upon storage. Ensure they are pure. Aldehydes may oxidize to carboxylic acids; distill if necessary.
-
Catalyst Inactivity: Some Lewis acid catalysts are sensitive to moisture.[11] If using a metal catalyst, ensure it has not been deactivated. For simpler reactions, a catalyst-free approach may be more robust.[5]
-
Sub-optimal Temperature: While some modern syntheses work at room temperature, the classic condensation of 2-aminopyridine with α-haloketones often requires heat (reflux or neat at >100 °C) to proceed efficiently.[5][14]
-
Incorrect Solvent or Base: In some base-catalyzed reactions, the choice of base is crucial. For example, strong bases like NaOH or DABCO can be highly effective in aqueous media, while organic bases like triethylamine may lead to low yields in biphasic mixtures.[12] Anhydrous conditions are critical for other reactions.[12]
Problem 2: I am observing significant side product formation.
Possible Causes & Solutions:
-
Competing Reactions: In multicomponent reactions, side reactions can occur if one component reacts faster in an undesired pathway. Slowly adding the most reactive component (e.g., isocyanide) can sometimes improve selectivity.
-
Over-oxidation or Degradation: In oxidative coupling reactions, prolonged reaction times or excessive temperatures can lead to degradation of the product. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Intermolecular Reactions: In syntheses targeting intramolecular cyclization, competing intermolecular reactions can occur, especially at high concentrations. Using a non-nucleophilic solvent can sometimes increase the yield of the desired product by minimizing intermolecular side reactions.[7] For example, switching from methanol to tert-butanol has been shown to favor intramolecular cyclization.[7]
Data and Optimization Tables
Table 1: Effect of Catalyst on a Three-Component Synthesis
This table summarizes catalyst screening for a representative multicomponent reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | None | Water | RT | 2 | 0 | [13] |
| 2 | FeCl₃ (5) | Ethanol | Reflux | - | Poor | [10] |
| 3 | CuI (20) | Water | RT | 1 | Low | [13] |
| 4 | NH₄Cl (20) | MeOH | RT | 24 | Moderate | [6] |
| 5 | I₂ (5) | Ethanol | Reflux | - | Excellent | [10] |
| 6 | I₂ (20) | Water | RT | 1 | 96 | [13] |
Table 2: Effect of Solvent on an Iodine-Catalyzed Synthesis
This table shows the impact of different solvents on the yield of an iodine-catalyzed reaction.
| Entry | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Toluene | Reflux | - | Low | [10] |
| 2 | Dichloromethane (DCM) | Reflux | - | Moderate | [10] |
| 3 | Acetonitrile (ACN) | Reflux | - | Moderate | [10] |
| 4 | Methanol (MeOH) | Reflux | - | Good | [10] |
| 5 | Water | RT | 1 h | 96 | [13] |
| 6 | Ethanol | Reflux | - | Excellent | [10] |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis using Iodine Catalyst [10][13]
This protocol describes a general, high-yield synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines under mild conditions.
Caption: General workflow for a one-pot imidazo[1,2-a]pyridine synthesis.
Methodology:
-
Reaction Setup: In a suitable flask, combine the ketone (e.g., acetophenone, 1.0 mmol) and molecular iodine (I₂) (0.2 mmol, 20 mol%) in distilled water (4.0 mL).[13]
-
Initial Activation: Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.[13]
-
Addition of Reagents: To the activated mixture, add the 2-aminopyridine derivative (1.0 mmol) and the third reactant (e.g., an active methylene compound like dimedone, 1.0 mmol).[13]
-
Reaction: Continue ultrasonic irradiation at room temperature for an additional 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[13]
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine product.[6]
Protocol 2: Catalyst- and Solvent-Free Synthesis [5]
This protocol describes the direct condensation of a 2-aminopyridine with an α-haloketone.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol) and the α-haloketone (e.g., α-bromoacetophenone, 1.0 mmol).
-
Reaction: Heat the reaction mixture in an oil bath at 100-120 °C. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.
-
Workup: Allow the mixture to cool to room temperature. Add a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.
References
- 1. Zolpidem - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. nanobioletters.com [nanobioletters.com]
- 4. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in multi-component organic synthesis reactions
Welcome to the technical support center for multi-component organic synthesis reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low reaction yields.
General Troubleshooting & FAQs
This section addresses common overarching questions and provides a logical workflow for diagnosing issues with your multi-component reaction.
Troubleshooting Workflow for Low Yield
When encountering a low yield, it's crucial to systematically investigate potential causes. The following workflow provides a structured approach to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My yield is significantly lower than what is reported in the literature. What are the most common reasons?
A: Discrepancies between your yield and literature reports are common. Several factors could be at play:
-
Reactant and Solvent Purity: The original authors may have used highly purified starting materials and anhydrous solvents. Impurities can interfere with the reaction, act as inhibitors, or cause side reactions, all of which lower the yield.[1][2] Even moisture in the air can be a problem for sensitive reactions.[3]
-
Reaction Conditions: Small variations in temperature, pressure, stirring rate, or reaction time can have a large impact.[3][4] For example, adding reagents too quickly can affect temperature control and kinetics.[5]
-
Work-up and Purification: Product can be lost during transfers, extractions, and purification steps like column chromatography.[5][6] It's easy to lose a significant percentage of your product on a small scale.[3]
-
"Literature Yields": Sometimes, reported yields represent the best result from multiple attempts and may not be consistently reproducible.[5]
Q2: How do I know if I should optimize the reaction or just scale up to get enough material?
A: This is a common dilemma in multi-step synthesis.[7] The decision depends on several factors:
-
Position in Synthesis: If the low-yield step is early in a long sequence, optimization is critical. A 30% yield in the second of twenty-five steps is a major roadblock.[7]
-
Future Use: If you plan to make many analogs using the same reaction, investing time in optimization will be more efficient in the long run.[7]
-
Project Goal: In a medicinal chemistry setting, often the goal is simply to get "enough" material for testing.[7] If a 10% yield on a larger scale provides the required amount in a short time, that may be preferable to spending weeks on optimization.[7]
Q3: Can the order of reagent addition affect my multi-component reaction?
A: Yes, absolutely. In many multi-component reactions, specific intermediates are formed in sequence. For example, in the Ugi reaction, an imine is typically formed first from the amine and aldehyde before the other components react.[8][9] Adding reagents in an optimal order can favor the desired reaction pathway and minimize the formation of side products. It is always recommended to follow the established protocol or, if developing a new reaction, to test different addition orders.
Reactant & Reagent Issues
The quality and handling of your starting materials are foundational to a successful reaction.
Q4: How critical is reactant purity for multi-component reactions?
A: Purity is extremely critical. Impurities can significantly decrease your yield by:
-
Interfering with the main reaction: An impurity might react with one of your starting materials, effectively reducing its concentration.[1]
-
Poisoning the catalyst: Even trace amounts of certain substances (e.g., sulfur compounds) can irreversibly deactivate a catalyst.[10]
-
Causing side reactions: Impurities can lead to the formation of byproducts, making purification more difficult and lowering the isolated yield of the desired product.[2]
-
Inhibiting the reaction: Some impurities can act as inhibitors, slowing down or completely stopping the reaction.[1]
Always ensure your reactants are of high purity. If necessary, purify them before use through techniques like distillation, recrystallization, or chromatography.[6]
Q5: My reaction is sensitive to water. How can I ensure my reagents and glassware are dry?
A: For water-sensitive reactions, rigorous exclusion of moisture is key.[3]
-
Glassware: Flame-dry or oven-dry all glassware (flasks, stir bars, etc.) immediately before use and allow it to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvents: Use anhydrous solvents. You can either purchase them in sealed bottles or dry them yourself using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
-
Reagents: Ensure your starting materials are dry. If they are hydroscopic solids, dry them in a vacuum oven. Handle liquids with dry syringes.
-
Atmosphere: Run the reaction under an inert atmosphere. This involves using Schlenk lines or a glovebox to prevent atmospheric moisture from entering the reaction vessel.
Reaction Condition Optimization
Fine-tuning the reaction parameters is often necessary to maximize yield.
Q6: What reaction parameters should I investigate to optimize my yield?
A: A systematic approach to optimization is best. Key parameters to vary include:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and equilibria. The Passerini reaction, for instance, is typically faster in apolar solvents like dichloromethane or THF, while alcohols are not well-suited.[11]
-
Concentration: Multi-component reactions are often favored at higher concentrations (e.g., 0.5-2M for Ugi reactions) as this increases the probability of all components coming together.[8][12]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of side products.[4][13] It's important to find the optimal balance.
-
Stoichiometry: Using a slight excess of one or more components can sometimes push the equilibrium towards the product.[8][14] However, a large excess can complicate purification.
Data Presentation: Ugi Reaction Optimization
The following table summarizes data from an optimization study of an Ugi reaction, demonstrating the impact of solvent and concentration on product yield.[8]
| Entry | Solvent System (v/v) | Concentration (M) | Average Yield (%) |
| 1 | Methanol | 0.4 | 66 |
| 2 | Methanol | 0.2 | ~65 |
| 3 | Ethanol/Methanol (60/40) | 0.2 | ~65 |
| 4 | Acetonitrile/Methanol (60/40) | 0.2 | ~45 |
| 5 | THF/Methanol (60/40) | 0.2 | ~20 |
| 6 | All Solvents | 0.07 | <10 |
Data adapted from parallel synthesis experiments of a specific Ugi reaction.[8]
Experimental Protocol: Parallel Reaction Optimization
This protocol describes a general method for efficiently screening multiple reaction conditions in parallel, based on techniques used for optimizing the Ugi reaction.[9][14]
-
Preparation:
-
Automated Reagent Addition:
-
Program an automated liquid handler to dispense the solvents and reagent stock solutions into the wells according to your experimental design.[14]
-
Step 1: Solvent Addition. First, add the primary solvent or solvent mixture to each well to achieve the target final concentration.[9]
-
Step 2: Reagent Addition. Add the reactants sequentially to all tubes. A typical order for the Ugi reaction is amine, followed by aldehyde, carboxylic acid, and finally the isocyanide.[9]
-
-
Reaction:
-
Seal the reaction block and place it on an orbital shaker to ensure thorough mixing.
-
Allow the reactions to proceed for a set amount of time (e.g., 16 hours) at room temperature or a controlled temperature.[9]
-
-
Product Isolation and Analysis:
-
If the product precipitates, mount the reaction block onto a collection base and apply a vacuum to filter the contents of all wells simultaneously.[14]
-
Wash the precipitate in each well with a small amount of cold solvent (e.g., 1 mL of methanol) to remove soluble impurities. Repeat the wash step.[14]
-
Dry the isolated solids under high vacuum.
-
Weigh the dried tubes to determine the yield of the isolated product for each reaction condition.
-
Confirm the purity of the product from representative wells using techniques like NMR spectroscopy.[14]
-
Catalyst-Related Problems
For catalyzed reactions, the health of the catalyst is paramount.
Q7: My catalyzed reaction stopped before all the starting material was consumed. What could be the issue?
A: This is a classic sign of catalyst deactivation. Deactivation is the loss of catalytic activity over time and can happen through several mechanisms:[15]
-
Poisoning: A substance in the reaction mixture (either an impurity in a reactant/solvent or a byproduct) binds strongly to the active sites of the catalyst, blocking them from further reaction.[15][16] This can be reversible or irreversible.[15]
-
Coking/Fouling: Carbon-containing materials (coke) can deposit on the surface of the catalyst, physically blocking pores and active sites.[15]
-
Sintering/Agglomeration: At high temperatures, small catalyst particles can migrate and clump together, resulting in a loss of active surface area.[16]
-
Leaching: The active catalyst species can dissolve from its solid support into the reaction medium, especially if the support is not stable under the reaction conditions.[17]
Logical Diagram: Catalyst Deactivation Pathways
Caption: Common mechanisms leading to catalyst deactivation.
Q8: How can I prevent catalyst deactivation?
A: Prevention is the best strategy:
-
Purify Reactants: The most effective way to prevent poisoning is to remove impurities from the feed stream before they reach the catalyst.[16]
-
Control Temperature: Avoid excessive temperatures to minimize sintering and coking.[16]
-
Choose a Stable Support: Select a catalyst support material that is robust under your specific reaction conditions (e.g., resistant to acidic/basic media or hydrothermal degradation).[17]
-
Modify the Catalyst: In some cases, adding a co-catalyst or promoter can enhance stability and resistance to poisoning.[16]
Work-up and Purification Issues
Isolating your product cleanly is the final, critical step where significant losses can occur.
Q9: I think I'm losing my product during the work-up. What are some best practices for an efficient extraction?
A: A carefully planned work-up is essential to maximize isolated yield.[18]
-
Choose the Right Solvents: Use an extraction solvent in which your product is highly soluble and which is immiscible with the aqueous layer (e.g., diethyl ether, ethyl acetate).[19]
-
Perform Multiple Extractions: It is more efficient to extract the aqueous layer three times with smaller portions of organic solvent than once with a large portion.[19]
-
Rinse Everything: Rinse the reaction flask and any transfer glassware with the extraction solvent to ensure all product is collected.[6] Also, rinse the drying agent thoroughly after use.[6][18]
-
Avoid Emulsions: Emulsions (stable suspensions of the organic and aqueous layers) can form, making separation difficult. To break them, try adding brine (saturated aqueous NaCl solution) or filtering the mixture.
-
Watch for Volatility: If your product is volatile, be careful when removing the solvent under reduced pressure (e.g., on a rotary evaporator) to avoid losing it.[6]
Decision Tree: Choosing a Work-up Strategy
The choice of washing solutions during an extraction depends on the nature of the remaining impurities.[18][19][20]
Caption: A decision tree for selecting aqueous washes during work-up.
References
- 1. tutorchase.com [tutorchase.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [jove.com]
- 10. Haber process - Wikipedia [en.wikipedia.org]
- 11. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 12. sciepub.com [sciepub.com]
- 13. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A Review on Preparation of Low Loading Platinum Group Catalyst and Its Application in the Purification of Volatile Organic Compounds (VOCs) [scirp.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Enhancing the Oral Bioavailability of Spirocyclic Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of spirocyclic drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of spirocyclic drug candidates?
A1: Spirocyclic drug candidates, while offering unique three-dimensional structures beneficial for target binding, can present several challenges that limit their oral bioavailability. These primarily revolve around three key areas:
-
Poor Aqueous Solubility: The rigid, complex structures of many spirocyclic compounds can lead to low aqueous solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
Low Permeability: While the three-dimensionality can be advantageous, it can also hinder passive diffusion across the intestinal membrane. Additionally, spirocyclic compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells, reducing absorption.[1][2]
-
First-Pass Metabolism: Spirocyclic compounds can be susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver, significantly reducing the amount of active drug that reaches systemic circulation.[3][4][5]
Q2: How does the spirocyclic core influence the physicochemical properties of a drug candidate?
A2: The spiro-atom introduces a point of conformational rigidity, which can be advantageous for target affinity. However, this rigidity also impacts key physicochemical properties:
-
Increased sp³ Character: Spirocycles increase the fraction of sp³-hybridized carbons, which generally correlates with improved solubility and reduced off-target toxicity compared to flat, aromatic systems.[1]
-
Lipophilicity (LogP/LogD): The introduction of a spirocenter can modulate lipophilicity. Depending on the nature of the rings, it can either increase or decrease the overall LogP, which needs to be optimized for a balance between solubility and permeability.
-
Polar Surface Area (PSA): The spatial arrangement of functional groups around the spirocyclic core can affect the molecule's PSA, a key predictor of intestinal permeability.
Q3: What are the initial in vitro assays I should perform to assess the oral bioavailability potential of my spirocyclic compound?
A3: A standard initial assessment should include a battery of in vitro assays to evaluate the key factors influencing oral bioavailability:
-
Solubility Assays:
-
Kinetic Solubility: Measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution. This high-throughput assay is useful for early screening.[6][7][8][9][10]
-
Thermodynamic Solubility: Determines the equilibrium solubility of the solid compound in an aqueous buffer. While more time-consuming, it provides a more accurate measure.
-
-
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion.
-
Caco-2 Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, assessing both passive permeability and the involvement of transporters (e.g., P-gp efflux).[11][12][13][14][15]
-
-
Metabolic Stability Assays:
-
Liver Microsomes/Hepatocytes: These assays evaluate the susceptibility of the compound to metabolism by liver enzymes, providing an estimate of metabolic clearance.
-
Troubleshooting Guide
Issue 1: Low Aqueous Solubility
If your spirocyclic drug candidate exhibits poor aqueous solubility in initial screens, consider the following troubleshooting steps and formulation strategies.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low aqueous solubility.
Quantitative Impact of Formulation Strategies (Illustrative Data)
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Fold Increase in Solubility |
| Salt Formation | Ionization of the drug molecule. | 2-100x |
| Amorphous Solid Dispersions (ASDs) | Prevents crystallization, maintaining the drug in a higher energy, more soluble amorphous state. | 10-1000x |
| Nanoparticle Engineering | Increases surface area-to-volume ratio, leading to faster dissolution (based on the Noyes-Whitney equation). | 5-50x |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the hydrophilic cyclodextrin cavity. | 2-20x |
Note: The actual improvement is highly dependent on the specific drug and formulation composition.
Issue 2: Poor Intestinal Permeability
Low permeability can be due to poor passive diffusion or active efflux. The following guide helps in diagnosing and addressing this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor intestinal permeability.
Issue 3: High First-Pass Metabolism
Extensive metabolism in the gut wall and liver is a common reason for low oral bioavailability.
Troubleshooting Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media [mdpi.com]
Overcoming challenges in the purification of complex heterocyclic compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of complex heterocyclic compounds. This guide provides practical troubleshooting advice and detailed methodologies to help you overcome common challenges in your daily laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to assess the purity of my synthesized heterocyclic compound?
A1: A multi-pronged approach is recommended for an initial purity assessment. Thin-Layer Chromatography (TLC) is a rapid and cost-effective first step to visualize the number of components in your mixture and identify a suitable solvent system for column chromatography.[1] Following TLC, High-Performance Liquid Chromatography (HPLC) with a diode-array detector can provide a more quantitative assessment of purity and detect any co-eluting impurities.[2] For a definitive and highly accurate purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique, as the signal intensity is directly proportional to the number of nuclei, allowing for precise quantification without the need for identical reference standards.[3][4][5][6]
Q2: My heterocyclic compound is degrading on the silica gel column. What are my options?
A2: Degradation on silica gel is a common issue, often due to the acidic nature of the silica. Here are several strategies to address this:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (0.1-2.0%) of triethylamine or ammonia in methanol/dichloromethane.[7]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (basic or neutral) or Florisil can be effective alternatives for compounds sensitive to acidic conditions.[8] For highly polar compounds, reversed-phase silica (like C18) may be a suitable option.[7]
-
Alternative Purification Methods: If chromatography on solid supports is consistently problematic, explore other purification techniques such as crystallization, distillation (if the compound is volatile and thermally stable), or liquid-liquid extraction.[8]
Q3: I'm struggling with the crystallization of my heterocyclic compound. It either oils out or doesn't crystallize at all. What should I do?
A3: Successful crystallization depends heavily on finding the right solvent or solvent system. If your compound is oiling out, it means the solubility is too high or the cooling process is too rapid. If it fails to crystallize, the compound may be too soluble in the chosen solvent, or nucleation is inhibited.
Troubleshooting Crystallization Issues:
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | Compound is too soluble in the solvent; Cooling is too fast. | Use a less effective solvent; Try a two-solvent system (one in which the compound is soluble and one in which it is insoluble); Slow down the cooling process; Try scratching the inside of the flask to induce nucleation.[9] |
| No Crystals Form | Compound is too soluble; Supersaturation not reached. | Reduce the amount of solvent by evaporation; Cool the solution to a lower temperature (ice bath or freezer); Add a seed crystal of the pure compound; Try a different solvent or solvent mixture.[10] |
| Poor Crystal Quality | Rapid crystallization. | Allow the solution to cool slowly and undisturbed.[10] Using a more viscous solvent can sometimes slow down crystal growth and improve quality. |
Q4: How can I effectively remove baseline impurities from my polar heterocyclic compound during column chromatography?
A4: Polar compounds often adhere strongly to the stationary phase, making them difficult to elute and separate from other polar impurities. Consider trying different solvent systems that are effective for polar compounds, or using reverse phase silica gel plates for chromatography.[11]
Q5: What is the best approach to separate enantiomers of a chiral heterocyclic compound?
A5: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[12] This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13][14][15] The selection of the appropriate CSP and mobile phase is crucial and often requires screening several different columns and solvent systems. Polysaccharide-based CSPs are widely used and have shown broad versatility.[13]
Troubleshooting Guides
Column Chromatography: Co-eluting Impurities
Co-elution, where two or more compounds elute from the column at the same time, is a frequent challenge that compromises purity.
Workflow for Troubleshooting Co-elution:
Caption: Troubleshooting workflow for co-eluting impurities.
Liquid-Liquid Extraction: Emulsion Formation
Emulsions are stable mixtures of two immiscible liquids that can significantly hinder the separation of aqueous and organic layers.
Workflow for Breaking Emulsions:
Caption: Decision tree for resolving emulsions in extractions.
Experimental Protocols
General Protocol for Recrystallization (Single Solvent)
This protocol outlines the fundamental steps for purifying a solid heterocyclic compound using a single solvent.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[10]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[10] Avoid using excess solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.
Protocol for Preparative Thin-Layer Chromatography (Prep-TLC)
Preparative TLC is a valuable technique for purifying small quantities (typically <100 mg) of compounds, especially those that are difficult to separate by column chromatography.[1]
-
Plate Preparation: Use a large TLC plate with a thick layer of silica gel (e.g., 250-2000 µm).[1] Gently score a line about 1-1.5 cm from the bottom of the plate to serve as the origin.
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent. Using a capillary tube or syringe, carefully apply the solution as a narrow, continuous band along the origin line. Allow the solvent to evaporate completely.
-
Development: Place the plate in a developing chamber containing the appropriate solvent system. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. Outline the desired product band with a pencil.
-
Extraction: Carefully scrape the silica gel corresponding to the product band from the plate using a clean spatula or razor blade.[16]
-
Elution: Place the collected silica in a small funnel with a cotton plug or a fritted funnel. Elute the compound from the silica using a polar solvent in which the compound is highly soluble (e.g., ethyl acetate or methanol).[1][16]
-
Isolation: Collect the eluent and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a general workflow for determining the purity of a heterocyclic compound using qNMR.
-
Method Planning:
-
Select a suitable deuterated solvent in which both the analyte and an internal standard are fully soluble.[3]
-
Choose an internal standard that has a simple spectrum (ideally a singlet) and whose signals do not overlap with any analyte signals.[2]
-
Ensure the chosen signals for integration are well-resolved and free from interference.[3]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the heterocyclic compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration. This includes a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Processing and Calculation:
-
Carefully integrate the selected signals for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation[2]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
-
-
Data Tables
Table 1: Common Solvent Systems for Recrystallization of Heterocyclic Compounds
| Solvent/Mixture | Comments |
| Ethanol | A versatile and commonly used solvent for a wide range of heterocyclic compounds.[9] |
| n-Hexane/Acetone | A good general mixture, particularly effective when slow evaporation is employed.[9] |
| n-Hexane/Ethyl Acetate | A common combination, though sometimes less effective than acetone mixtures.[9] |
| Water | Suitable for polar heterocyclic compounds that are sparingly soluble in organic solvents.[9] |
| Toluene | Can be effective for aromatic heterocycles, which may also be prone to sublimation.[9] |
Table 2: Typical Loading Capacities for Preparative TLC (20 cm x 20 cm plate)
| Separation Difficulty | Typical Loading Capacity (mg) |
| Easy | 50 - 90 |
| Medium | 25 - 50 |
| Difficult | 10 - 25 |
| (Data adapted from University of Rochester Chemistry Department resources)[16] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. hplc.eu [hplc.eu]
- 14. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: Strategies to Reduce Off-Target Effects of Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of kinase inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving kinase inhibitors and provides step-by-step guidance to resolve them.
Issue 1: My kinase inhibitor shows a different phenotype in cells than what is expected based on its primary target.
-
Possible Cause: This discrepancy often points to off-target effects where the inhibitor is modulating the activity of other kinases or proteins within the cell, leading to an unexpected biological response. It could also be due to the inhibitor affecting a signaling pathway upstream or downstream of the intended target in a way that was not anticipated.[1]
-
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Profile: Screen the inhibitor against a large panel of kinases (kinome profiling) to identify potential off-targets.[2][3] Several commercial services offer profiling against hundreds of kinases.
-
Validate Off-Targets in Cellular Assays: Confirm the activity of your inhibitor against the most potent off-targets identified in the kinome scan using cell-based assays. This will help determine if the off-target inhibition is significant at the concentrations used in your experiments.
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally different inhibitor that targets the same primary kinase. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target. If the phenotype is rescued, it is likely an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target and off-target kinases. This can help to identify a therapeutic window where the on-target effect is maximized and the off-target effects are minimized.
-
Issue 2: My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay.
-
Possible Cause: This common issue can be attributed to several factors, including poor cell permeability of the inhibitor, active efflux of the compound from the cell by transporters like P-glycoprotein, or rapid metabolism of the inhibitor within the cell.[4] It's also possible that the high ATP concentration in cells (millimolar range) outcompetes the ATP-competitive inhibitor, which is not always replicated in biochemical assays.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability assays) or experimental methods to determine the inhibitor's ability to cross the cell membrane.
-
Investigate Efflux Pump Activity: Test whether co-incubation with known efflux pump inhibitors (e.g., verapamil for P-gp) increases the intracellular concentration and activity of your kinase inhibitor.[4]
-
Evaluate Metabolic Stability: Use liver microsomes or other metabolic systems to assess the stability of your compound and identify potential metabolites.
-
Optimize Assay Conditions: For ATP-competitive inhibitors, ensure your biochemical assay uses an ATP concentration that is close to physiological levels to better mimic the cellular environment.
-
Utilize Target Engagement Assays: Employ techniques like the NanoBRET Target Engagement Assay to directly measure the binding of the inhibitor to its target inside living cells.[5][6] This can confirm if the inhibitor is reaching its target.
-
Issue 3: I am observing paradoxical activation of a signaling pathway that should be inhibited.
-
Possible Cause: Paradoxical pathway activation can be a complex off-target effect. Some inhibitors can lock the target kinase in a specific conformation that, while catalytically inactive, can promote scaffolding functions and activate downstream signaling.[2] Alternatively, inhibiting one kinase can sometimes relieve feedback inhibition on another pathway, leading to its activation.
-
Troubleshooting Steps:
-
Detailed Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to map the phosphorylation status of key proteins in the affected pathway and the upstream and downstream pathways.
-
Structural Analysis: If a co-crystal structure of the inhibitor with its target is available, analyze the conformation of the kinase to see if it might favor a scaffolding function.[2]
-
Investigate Feedback Loops: Consult literature and pathway databases to identify potential feedback mechanisms that could be dysregulated by your inhibitor.
-
Use a Different Inhibitor Class: Test an inhibitor with a different binding mode (e.g., a type II inhibitor if you are using a type I) to see if the paradoxical activation persists. Different inhibitor types can induce different kinase conformations.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding kinase inhibitor off-target effects.
Q1: What are the main strategies to design more selective kinase inhibitors?
There are several key strategies to improve the selectivity of kinase inhibitors:
-
Targeting Allosteric Sites: Allosteric sites, which are outside the highly conserved ATP-binding pocket, are more diverse among kinases, offering an opportunity for developing highly selective inhibitors.[7]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding site controls access to a hydrophobic pocket. Inhibitors can be designed to specifically target kinases with smaller gatekeeper residues (like glycine or threonine) over those with bulkier ones.[8]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to very high selectivity and potency.[8]
-
Substrate-Based Inhibition: Targeting the substrate-binding site, which is generally less conserved than the ATP-binding pocket, can also lead to improved selectivity.[9]
-
Computational Modeling: Utilizing computational approaches can help in the rational design of inhibitors with desired selectivity profiles by modeling inhibitor-kinase interactions and predicting off-target binding.[10][11]
Q2: How can I experimentally determine the selectivity of my kinase inhibitor?
A multi-tiered approach is recommended to thoroughly assess inhibitor selectivity:
-
Biochemical Profiling (Kinome Scanning): This is the most common initial step. The inhibitor is screened at one or more concentrations against a large panel of purified kinases to identify potential off-targets.[2][3]
-
Cell-Based Target Engagement Assays: These assays, such as NanoBRET, directly measure the binding of the inhibitor to its intended target and potential off-targets within a living cell, providing a more physiologically relevant measure of selectivity.[5][6]
-
Cellular Phosphorylation Assays: These assays measure the inhibitor's effect on the phosphorylation of known substrates of the target kinase and its off-targets in cells, confirming functional inhibition.[5][12]
-
Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with that of a more selective tool compound or genetic knockdown (e.g., siRNA, CRISPR) of the target can help to distinguish on-target from off-target effects.
-
In Vivo Studies: Ultimately, assessing the inhibitor's efficacy and toxicity in animal models is crucial for understanding its overall selectivity and therapeutic window.
Q3: What is the difference between biochemical IC50 and cellular EC50, and why do they often differ?
-
Biochemical IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in a biochemical assay. It is a measure of the inhibitor's potency against the isolated kinase.
-
Cellular EC50 (Half-maximal effective concentration): This is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay. This effect could be inhibition of substrate phosphorylation, reduction in cell proliferation, or induction of apoptosis.
The IC50 and EC50 values often differ because the cellular environment is much more complex than a test tube. Factors that can cause these values to diverge include:
-
Cell permeability and efflux: The inhibitor may not efficiently enter the cell or may be actively pumped out.[4]
-
ATP competition: The high intracellular concentration of ATP can reduce the apparent potency of ATP-competitive inhibitors.
-
Metabolism: The inhibitor may be metabolized to less active or inactive forms within the cell.
-
Off-target effects: The observed cellular effect may be a combination of on-target and off-target activities.[13]
Q4: Can off-target effects of kinase inhibitors ever be beneficial?
Yes, in some cases, the off-target activity of a kinase inhibitor can be therapeutically advantageous, a concept known as polypharmacology.[13] For example, an inhibitor that targets both a cancer-driving kinase and another kinase involved in a resistance pathway could be more effective than a highly selective inhibitor. Imatinib, for instance, was developed to target BCR-ABL but its off-target activity against KIT and PDGFR has led to its use in treating gastrointestinal stromal tumors.[13] However, it is crucial to carefully characterize these off-target effects to distinguish between beneficial polypharmacology and undesirable toxicity.[14]
Experimental Protocols
Protocol 1: Kinome Profiling using a Biochemical Assay
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, dispense the kinase buffer, the specific kinase from the panel, and the substrate.
-
Inhibitor Addition: Add the kinase inhibitor at a final desired concentration (e.g., 1 µM for initial screening). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Initiate Reaction: Add ATP to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, luminescence).[15][16]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Potent off-targets can be further characterized by determining their IC50 values in subsequent dose-response experiments.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the steps for measuring the binding of an inhibitor to a target kinase in living cells.
-
Cell Preparation: Plate cells (e.g., HEK293) that have been transiently transfected with a plasmid expressing the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor.
-
Tracer Addition: Add the Cell-Permeable NanoBRET™ Tracer, which is a fluorescently labeled ligand that binds to the kinase.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the system to reach equilibrium.
-
Luminescence and Fluorescence Reading: Add the NanoBRET™ Nano-Glo® Substrate to measure NanoLuc® luciferase activity (donor emission) and simultaneously measure the tracer's fluorescence (acceptor emission).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the inhibitor's affinity for the target in a cellular context.[12]
Quantitative Data Summary
Table 1: Selectivity Profile of Different Kinase Inhibitors
| Inhibitor | Primary Target | S-Score (1 µM) | Number of Off-Targets (at 1 µM with >90% inhibition) | Reference |
| Dasatinib | BCR-ABL | 0.35 | 23 | [Karaman et al., 2008] |
| Lapatinib | EGFR/HER2 | 0.04 | 2 | [Karaman et al., 2008] |
| Gefitinib | EGFR | 0.08 | 3 | [Karaman et al., 2008] |
| Imatinib | BCR-ABL | 0.15 | 8 | [Fabian et al., 2005] |
S-Score (Selectivity Score) is a measure of inhibitor selectivity, with a lower score indicating higher selectivity.
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Relationship between inhibitor properties and experimental outcomes.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, commonly known as SAK3.
Troubleshooting Guide
Researchers encountering difficulties in dissolving this compound for their experiments can refer to the following troubleshooting table. It is recommended to start with the preparation of a stock solution in an organic solvent, followed by dilution into aqueous buffers.
Table 1: Troubleshooting Common Solubility Issues with this compound
| Issue Encountered | Recommended Action | Detailed Protocol | Expected Outcome | Potential Pitfalls |
| This compound powder does not dissolve in aqueous buffer. | Prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO). | See Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO . | A clear, dissolved stock solution of this compound in DMSO. | This compound may require sonication to fully dissolve in DMSO.[1] |
| Precipitation occurs upon dilution of the DMSO stock solution into an aqueous buffer. | 1. Lower the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution (typically ≤1% for in vitro assays). 3. Utilize a co-solvent system for in vivo studies. | See Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer and Protocol 3: Preparation of an In Vivo Formulation using a Co-Solvent System . | A clear final solution with this compound remaining in solution. | High concentrations of DMSO can be toxic to cells in vitro. The final DMSO concentration should be optimized and a vehicle control should always be included in experiments. |
| Need for an aqueous formulation without organic co-solvents. | Explore pH adjustment based on the predicted pKa of this compound. | See Protocol 4: Solubility Enhancement through pH Adjustment . | Increased solubility in acidic or basic buffers depending on the compound's pKa. | The pH required for solubilization may not be compatible with the experimental system (e.g., cell culture, in vivo administration). |
| Persistent solubility issues in aqueous media. | Consider the use of solubility enhancers such as cyclodextrins. | See Protocol 5: Solubilization using Cyclodextrins . | Formation of an inclusion complex with enhanced aqueous solubility. | The cyclodextrin itself may have effects on the experimental system. Sterilization of the cyclodextrin solution is crucial for cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound. A solubility of up to 25 mg/mL in DMSO has been reported, which may require sonication to achieve.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What should I do?
A2: This is a common issue for poorly soluble compounds. Here are a few steps to troubleshoot this:
-
Lower the Final Concentration: Try diluting your DMSO stock to a lower final concentration in the cell culture medium.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, ideally 1% or less, to minimize solvent-induced precipitation and cellular toxicity.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer rather than a single large dilution step.
-
Warm the Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
Q3: How should I prepare this compound for oral administration in animal studies?
A3: For in vivo oral administration, a co-solvent system is often necessary to maintain the solubility of poorly soluble compounds like this compound. A commonly used vehicle for such compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. This formulation helps to keep the compound in solution upon administration. Refer to Protocol 3 for a detailed preparation method.
Q4: What are the predicted physicochemical properties of this compound that could influence its solubility?
-
Predicted pKa: The structure of this compound contains basic nitrogen atoms in the piperidine and imidazopyridine rings, suggesting it will have basic pKa values. This implies that this compound will be more soluble in acidic solutions where these nitrogen atoms can be protonated.
-
Predicted logP: The molecule has a relatively complex and hydrophobic structure, which would suggest a high logP value, indicating poor aqueous solubility.
Researchers can use various online tools to predict these values to better inform their formulation strategies.
Q5: Can I use sonication to help dissolve this compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound in DMSO, as indicated by some suppliers.[1] However, be mindful of potential heating of the sample during sonication and ensure the compound is stable under these conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Materials:
-
Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile amber vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage. Protect from light.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further dilution or the use of a different buffer system.
Protocol 3: Preparation of an In Vivo Formulation using a Co-Solvent System
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common starting ratio is 1:4 (DMSO:PEG300). Vortex until the solution is clear.
-
Add Tween-80 to the mixture. A typical starting concentration is 5% of the total volume. Vortex until the solution is clear.
-
Add sterile saline to the mixture to reach the final desired volume. The final concentration of the components might be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the final solution thoroughly. The solution should be clear before administration.
Protocol 4: Solubility Enhancement through pH Adjustment
Materials:
-
This compound powder
-
Aqueous buffers of different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Based on the predicted basic pKa of this compound, prepare a series of acidic buffers (e.g., pH 2, 3, 4, 5).
-
Add a known amount of this compound powder to a fixed volume of each buffer to create a saturated solution.
-
Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.
Protocol 5: Solubilization using Cyclodextrins
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or desired aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add a known amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter the solution to remove any undissolved this compound.
-
Determine the concentration of this compound in the filtrate to quantify the solubility enhancement.
Visualizations
References
Enhancing the selectivity of novel compounds for specific kinase targets
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the selectivity of novel compounds for specific kinase targets.
Frequently Asked Questions (FAQs)
Q1: Why is achieving kinase inhibitor selectivity so challenging?
A1: The human kinome consists of over 500 kinases that share a highly conserved ATP-binding pocket, which is the target for the majority of kinase inhibitors.[1][2] This structural similarity makes it difficult to design compounds that inhibit a specific kinase without affecting others, leading to off-target effects.[1][3]
Q2: What is the difference between in vitro and cell-based assay results for kinase selectivity, and why do they often differ?
A2: In vitro assays measure the direct interaction between a compound and an isolated kinase, often as a purified recombinant protein.[4] Cell-based assays, on the other hand, evaluate the compound's effect within a living cell, providing a more physiologically relevant context.[5]
Discrepancies between these assay types are common and can arise from several factors:
-
ATP Concentration: Cellular ATP concentrations (1-5 mM) are significantly higher than those used in many biochemical assays.[4] This can reduce the apparent potency of ATP-competitive inhibitors in cells.[4]
-
Cellular Environment: Factors such as cell permeability, efflux pumps, and the presence of scaffolding proteins and signaling complexes can influence a compound's activity.[4]
-
Kinase Conformation: In cells, kinases exist in various conformational states (active and inactive) that may not be fully represented in in vitro assays using isolated kinase domains.[4]
Q3: How can I quantify the selectivity of my compound?
A3: Selectivity can be quantified using several metrics, including:
-
Selectivity Score (S-score): This score is calculated based on the number of kinases inhibited by a certain percentage at a single compound concentration.
-
Gini Coefficient: This metric provides a value between 0 (non-selective) and 1 (highly selective) by assessing the distribution of inhibition across a panel of kinases.[6]
-
Promiscuity Degree (PD): This is a simple count of the number of kinases a compound inhibits above a certain threshold.[7]
These metrics are often determined by screening the compound against a large panel of kinases.[8]
Q4: What are some common strategies to improve the selectivity of a kinase inhibitor?
A4: Several rational design strategies can be employed:[9][10]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to less-conserved inactive conformations can enhance selectivity.[9][10]
-
Exploiting Unique Structural Features: Targeting less conserved regions of the ATP-binding site or allosteric sites can improve specificity.[9][10][11]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can lead to high selectivity and potency.[1]
-
Bivalent Inhibitors: Linking a promiscuous inhibitor to a second moiety (e.g., a peptide) that targets another site on the kinase can significantly increase selectivity.[1]
Troubleshooting Guides
Problem 1: My compound shows high potency in a biochemical assay but is inactive in cell-based assays.
This is a common issue that often points to problems with the compound's properties in a cellular context.[5]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the compound's physicochemical properties (e.g., LogP, polar surface area).2. Perform a cell permeability assay (e.g., PAMPA or Caco-2).3. Modify the compound's structure to improve permeability (e.g., adding lipophilic groups). |
| Active Efflux by Transporters | 1. Test for efflux using cell lines that overexpress common transporters (e.g., P-gp).2. Co-administer the compound with a known efflux pump inhibitor to see if cellular activity is restored. |
| High Cellular ATP Concentration | 1. Determine the compound's mechanism of action. If it is ATP-competitive, its IC50 will be higher in cells.[4]2. Increase the compound's intrinsic affinity for the target kinase. |
| Compound Instability | 1. Assess the compound's stability in cell culture media and in the presence of liver microsomes. |
Problem 2: My compound inhibits the target kinase but also shows significant off-target activity.
Off-target effects can complicate the interpretation of experimental results and may lead to toxicity.[2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Binding to Conserved Regions | 1. Profile the compound against a broad kinase panel to identify off-targets.[8]2. Use structural biology (e.g., X-ray crystallography) to understand the binding mode.3. Redesign the compound to exploit less-conserved residues in the target's active site.[11] |
| Promiscuous Scaffold | 1. Analyze the chemical scaffold for features common to "frequent hitters" in kinase assays.[12]2. Modify the scaffold to improve selectivity. |
| Unintended Polypharmacology | 1. In some cases, inhibiting multiple kinases can be beneficial.[13] Evaluate if the observed off-target effects could be therapeutically relevant. |
Experimental Protocols
Kinase Inhibition Assay (Radiometric Filter-Binding Assay)
This protocol is a standard method for measuring the catalytic activity of a kinase and its inhibition by a compound.[14]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (or a vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Materials:
-
Cells expressing the target kinase
-
Test compound
-
Lysis buffer
-
Equipment for heating samples precisely
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells to release the proteins.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
A selective inhibitor will increase the thermal stability of its target kinase, resulting in a shift in the melting curve.
Data Presentation
Table 1: Example Kinase Selectivity Profile
This table summarizes the inhibitory activity of a hypothetical compound against a panel of kinases.
| Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| Target Kinase A | 15 | 98% |
| Kinase B | 250 | 85% |
| Kinase C | 1,200 | 45% |
| Kinase D | >10,000 | <10% |
| Kinase E | >10,000 | <10% |
Table 2: Comparison of In Vitro and Cellular Potency
This table illustrates the common discrepancy between biochemical and cell-based assay results.[5]
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Fold Shift (Cellular/Biochemical) |
| Compound X | 10 | 500 | 50 |
| Compound Y | 25 | 150 | 6 |
| Compound Z | 5 | >10,000 | >2000 |
Visualizations
Caption: A typical workflow for kinase inhibitor discovery and optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side products in spiro-compound synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to unexpected side products in spiro-compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected side products in spiro-compound synthesis?
A1: Unexpected side products in spiro-compound synthesis can arise from various competing reactions. Common side products include:
-
Regioisomers: Formation of spiro-compounds with a different ring fusion point than expected. This is often influenced by the electronic and steric properties of the substituents on the starting materials.
-
Stereoisomers: Generation of diastereomers or enantiomers other than the desired product. The stereochemical outcome can be influenced by the reaction conditions, with some conditions favoring the thermodynamically more stable product and others favoring the kinetically formed product.[1][2]
-
Rearrangement Products: Skeletal rearrangements can occur, particularly in the presence of strong acids or catalysts, leading to structurally different compounds.
-
Products of Incomplete Cyclization: The reaction may stop at an intermediate stage, resulting in acyclic or partially cyclized products.
-
Products from Competing Reactions: Depending on the functional groups present in the starting materials, other reactions like eliminations, additions, or oxidations can compete with the desired spirocyclization.[3]
Q2: My spirocyclization reaction is giving a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge in spiro-compound synthesis.[3] Here are several strategies to improve it:
-
Reaction Conditions: The choice between kinetic and thermodynamic control is crucial. Lower temperatures and shorter reaction times often favor the kinetically controlled product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable isomer.[1]
-
Catalyst Selection: Chiral catalysts or auxiliaries can be employed to induce enantioselectivity or improve diastereoselectivity. The choice of metal and ligand in transition metal-catalyzed reactions can significantly influence the stereochemical outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state energies of the competing pathways, thereby influencing the stereoselectivity.[4] Screening different solvents is a recommended troubleshooting step.
-
Protecting Groups: Strategic use of protecting groups can block certain reaction pathways and favor the formation of the desired stereoisomer.
Q3: I am observing the formation of a rearranged product instead of the expected spiro-compound. What could be the cause and how can I prevent it?
A3: Rearrangement reactions are often catalyzed by acid or metal catalysts. The formation of a rearranged product suggests that a reactive intermediate, such as a carbocation, is being formed and is undergoing a more favorable rearrangement before the desired spirocyclization can occur.
To prevent rearrangements:
-
Use Milder Reaction Conditions: Reduce the reaction temperature and use a less acidic catalyst or a non-acidic catalyst system if possible.
-
Change the Catalyst: If a Lewis acid is being used, switching to a milder one or to a transition metal catalyst might prevent the rearrangement.
-
Substituent Effects: The electronic nature of the substituents can influence the stability of intermediates. Modifying substituents on the starting materials might disfavor the rearrangement pathway.[5]
Troubleshooting Guides
Problem 1: Low Yield of Desired Spiro-Compound and Formation of Multiple Side Products
This is a common issue that can be addressed by systematically optimizing the reaction conditions.
Experimental Protocol for Optimization:
-
Solvent Screening: The choice of solvent can dramatically impact the reaction outcome.[3][6] Set up a series of small-scale reactions in parallel, using a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, DMF). Analyze the product distribution in each reaction by techniques like TLC, LC-MS, or ¹H NMR.
-
Temperature Adjustment: Perform the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C). Lower temperatures may increase selectivity, while higher temperatures can improve conversion but may also lead to more side products.
-
Catalyst/Reagent Loading: Vary the loading of the catalyst or key reagents. In some cases, a lower catalyst loading can reduce the formation of side products, while in others, a higher loading is necessary for efficient cyclization.
-
Concentration Effects: The concentration of the reactants can influence the competition between intramolecular (leading to the spiro-compound) and intermolecular reactions (leading to oligomers or other side products). Running the reaction under high dilution conditions can favor the intramolecular pathway.
Problem 2: Formation of a Competing Elimination Product
In some cases, an elimination reaction can compete with the desired spirocyclization, leading to an unsaturated side product.
Troubleshooting Steps:
-
Solvent Choice: The solvent can play a crucial role in the cyclization versus elimination pathways. For example, in triflic acid-catalyzed cyclizations of certain alcohols, dichloromethane was found to favor the formation of the spiroketone, while THF or toluene led to the elimination product as the major product.[3]
-
Base/Acid Strength: If the reaction is base- or acid-catalyzed, the strength of the base or acid can be tuned to favor cyclization over elimination. Using a weaker or bulkier base/acid might disfavor the elimination pathway.
Data Presentation
The following table summarizes the impact of reaction conditions on the product distribution in a representative spiroketal synthesis, illustrating the principle of kinetic versus thermodynamic control.
| Entry | Precursor | Conditions | Product A (Kinetic) | Product B (Thermodynamic) | Ratio (A:B) |
| 1 | Dihydroxyketone 1 | CSA, CH₂Cl₂, -78 °C, 1h | Spiroketal A | Spiroketal B | >95:5 |
| 2 | Dihydroxyketone 1 | CSA, CH₂Cl₂, 25 °C, 24h | Spiroketal A | Spiroketal B | 10:90 |
| 3 | Dihydroxyketone 2 | PPTS, Toluene, 80 °C, 12h | Spiroketal C | Spiroketal D | 25:75 |
| 4 | Dihydroxyketone 2 | TMSOTf, CH₂Cl₂, -78 °C, 30 min | Spiroketal C | Spiroketal D | 90:10 |
Data is illustrative and based on general principles observed in spiroketal synthesis.
Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways in spiro-compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side products.
References
Technical Support Center: Optimization of Catalyst Systems for Heterocyclic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst systems for heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a palladium-catalyzed cross-coupling reaction?
A1: Low yields in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can stem from several factors:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.
-
Catalyst Deactivation: The catalyst can be deactivated through processes like poisoning (e.g., by sulfur impurities), sintering (agglomeration at high temperatures), or coking (formation of carbon deposits on the catalyst surface).[1][2][3]
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.[1][4]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and base selection are critical. For instance, the choice of base can significantly influence the transmetalation step in Suzuki couplings.[5][6][7]
-
Substrate-Related Issues: The electronic and steric properties of the substrates can affect reactivity. For example, aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki and Heck reactions.[5][8]
Q2: How do I choose the right ligand for a Buchwald-Hartwig amination?
A2: The choice of ligand is critical for a successful Buchwald-Hartwig amination and depends largely on the nucleophile (amine) and electrophile (aryl halide/triflate). Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos), are commonly used to enhance reaction efficiency.[4] These ligands help stabilize the palladium catalyst and promote the reductive elimination step.[4] The selection can be guided by the specific class of amine being used (e.g., primary, secondary, aliphatic, aryl).[1]
Q3: What are common pitfalls in photocatalytic reactions for heterocyclic synthesis?
A3: While photocatalysis offers a milder alternative to traditional metal catalysis, several issues can arise:
-
Insufficient Light Penetration: The reaction mixture may be too concentrated or the reactor geometry may not allow for uniform irradiation.
-
Photocatalyst Degradation: The photocatalyst can degrade under prolonged irradiation, leading to a loss of activity.
-
Quenching of the Excited State: Components of the reaction mixture, including starting materials, products, or impurities, can quench the excited state of the photocatalyst, inhibiting the desired reaction.
-
Side Reactions: The high reactivity of radical intermediates can lead to undesired side reactions if not properly controlled.[9]
-
Oxygen Sensitivity: While some photocatalytic reactions are aerobic, many require an inert atmosphere as oxygen can quench the excited catalyst or react with radical intermediates.
Q4: I am having trouble with a C-H activation reaction on a nitrogen-containing heterocycle. What could be the problem?
A4: A primary challenge in the C-H activation of nitrogen-containing heterocycles is the coordination of the nitrogen heteroatom to the metal catalyst. This can lead to catalyst poisoning, where the catalyst is sequestered and becomes inactive, or it can direct the C-H activation to an undesired position. To overcome this, one might need to protect the heteroatom or use a directing group that overrides the directing effect of the nitrogen.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, follow these steps to diagnose and resolve the issue.
DOT Script for Troubleshooting Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Question & Answer Troubleshooting:
-
Q: My reaction has stalled, and I see a lot of starting material remaining. What should I check first?
-
A: Start by verifying the quality of your reagents. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[5] Ensure your solvent and base are anhydrous and of high purity. Also, confirm the integrity of your aryl halide.
-
-
Q: I am using a Pd(II) precatalyst and the reaction is sluggish. What could be the issue?
-
A: Pd(II) sources require reduction to the active Pd(0) species in situ. This process can sometimes be inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed palladium(0) complex. Alternatively, ensure your reaction conditions (e.g., presence of a suitable reductant like a phosphine ligand) favor the reduction of the Pd(II) precatalyst.[5]
-
-
Q: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
-
A: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[5] Ensure your reaction is thoroughly degassed. Using a less reactive boronic ester (e.g., a pinacol ester) instead of a boronic acid can also minimize this side reaction. Additionally, using bulky ligands can disfavor the formation of the homocoupled product.[6]
-
-
Q: My aryl chloride substrate is not reacting. What can I do?
-
A: Aryl chlorides are less reactive than aryl bromides and iodides. To facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, you may need to use more electron-rich and bulky phosphine ligands.[5] Increasing the reaction temperature and using a stronger base can also improve the reaction rate.[3][10]
-
Guide 2: Troubleshooting Low Conversion in Photocatalytic Reactions
For issues with low conversion in photocatalytic heterocyclic synthesis, consider the following troubleshooting steps.
DOT Script for Troubleshooting Photocatalytic Reactions
Caption: Troubleshooting workflow for low conversion in photocatalytic reactions.
Question & Answer Troubleshooting:
-
Q: My photocatalytic reaction is not proceeding. How can I check if my setup is correct?
-
A: Ensure that the light source you are using emits at a wavelength that is absorbed by your photocatalyst.[9] The reaction vessel must be transparent to this wavelength. Also, ensure that the reaction mixture is being stirred effectively to allow for uniform irradiation.
-
-
Q: The reaction starts but then stops. What could be the cause?
-
A: This could be due to photocatalyst degradation. Try adding the photocatalyst in portions throughout the reaction. Alternatively, an intermediate or the product itself might be absorbing light and inhibiting the reaction. Diluting the reaction mixture could help in this case.
-
-
Q: I suspect there are quenching impurities in my starting materials. How can I address this?
-
A: Purify your starting materials and solvents meticulously. Common impurities that can act as quenchers include other fluorescent compounds or heavy metal traces. Running control experiments where you systematically exclude each component can help identify the source of quenching.
-
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 78 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | THF/H₂O | 80 | 88 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | KF | THF | RT | 95 |
Data compiled from principles discussed in cited literature.[3][6][11]
Table 2: Optimization of Heck Reaction Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 90 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMAc | 120 | 82 |
| 3 | Pd(OAc)₂ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 79 |
| 4 | Pd₂(dba)₃ (0.5) | P(o-tol)₃ (1) | DIPEA | Acetonitrile | 80 | 88 |
| 5 | Pd(OAc)₂ (1) | - | Et₃N | Ionic Liquid | 100 | 95 |
Data compiled from principles discussed in cited literature.[2][8][12][13]
Table 3: Optimization of Photocatalytic Decarboxylative Alkylation of Indoles
| Entry | Photocatalyst (mol%) | Base | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | 4CzIPN (5) | Cs₂CO₃ | DMF | Blue LEDs | 18 | 77 |
| 2 | Ir(ppy)₃ (5) | Cs₂CO₃ | DMF | Blue LEDs | 18 | <10 |
| 3 | Eosin Y (5) | Cs₂CO₃ | DMF | Green LEDs | 18 | 15 |
| 4 | 4CzIPN (5) | Na₂CO₃ | DMF | Blue LEDs | 18 | 45 |
| 5 | 4CzIPN (5) | Cs₂CO₃ | Toluene | Blue LEDs | 18 | <5 |
| 6 | 4CzIPN (3) | Cs₂CO₃ | DMF | Blue LEDs | 36 | 63 (gram-scale) |
Data adapted from a study on the photocatalytic decarboxylative alkylation of indoles.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
DOT Script for Suzuki-Miyaura Coupling Experimental Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three to four cycles.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., toluene/water 10:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Photocatalytic C-H Arylation
Methodology:
-
In a borosilicate glass vial equipped with a magnetic stir bar, combine the heterocycle (1.0 mmol), aryl halide (1.5 mmol), photocatalyst (e.g., 4CzIPN, 1-5 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the degassed solvent (e.g., DMF, 0.1 M concentration).
-
Seal the vial with a cap containing a septum and purge with an inert gas for 15-20 minutes.
-
Place the vial at a fixed distance from a light source (e.g., a 34 W blue LED lamp) and ensure efficient stirring. A fan may be used to maintain room temperature.
-
Irradiate the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the light source and quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the arylated heterocycle.[9]
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. google.com [google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. catsci.com [catsci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of SAK3 with Other T-Type Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAK3, a novel T-type calcium channel enhancer, with other prominent T-type calcium channel modulators, primarily the blockers Mibefradil and NNC 55-0396. The information presented is collated from various experimental studies to offer an objective analysis of their performance, supported by quantitative data and detailed methodologies.
Introduction to T-Type Calcium Channels and Their Modulators
Voltage-gated calcium channels are crucial for a variety of physiological processes. Among these, the T-type (transient) calcium channels (T-VGCCs), comprising Cav3.1, Cav3.2, and Cav3.3 subtypes, are low-voltage activated channels that play a significant role in neuronal excitability, neurotransmitter release, and other cellular functions. Modulation of these channels presents a promising therapeutic avenue for a range of neurological and cardiovascular disorders. This guide focuses on a comparative analysis of this compound, a unique T-type calcium channel enhancer, against established T-type channel blockers.
Quantitative Comparison of Modulator Activity
The following tables summarize the quantitative data on the activity of this compound, Mibefradil, and NNC 55-0396 on T-type calcium channel subtypes.
| Modulator | Action | Target Channel(s) | Effective Concentration / IC50 | Reference |
| This compound | Enhancer | Cav3.1, Cav3.3 | 0.01 - 10 nM | [1] |
| Mibefradil | Blocker | T-type (less selective) | IC50: 2.7 µM (T-type), 18.6 µM (L-type) | [2] |
| NNC 55-0396 | Blocker | Cav3.1 (highly selective) | IC50: 6.8 µM | [3][4][5] |
Table 1: Comparative Activity of T-Type Calcium Channel Modulators. This table outlines the primary action, target specificity, and effective concentrations or IC50 values for this compound, Mibefradil, and NNC 55-0396.
Functional Effects on Neurotransmitter Release
A key functional consequence of T-type calcium channel modulation is the alteration of neurotransmitter release. This compound, as an enhancer, has been shown to promote the release of key neurotransmitters implicated in cognitive function.
| Modulator | Effect on Acetylcholine (ACh) Release | Effect on Dopamine (DA) and Serotonin (5-HT) Release | Experimental Model | Reference |
| This compound | Significantly Increased | Significantly Increased | In vivo microdialysis in mice | [1][2] |
| NNC 55-0396 | Antagonizes this compound-induced increase | Antagonizes this compound-induced increase | In vivo microdialysis in mice | [2] |
Table 2: Comparative Effects on Neurotransmitter Release. This table highlights the differential effects of this compound and NNC 55-0396 on the release of acetylcholine, dopamine, and serotonin in the hippocampus.
Signaling Pathways and Downstream Effects
This compound exerts its effects through a distinct signaling pathway that involves the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This activation leads to downstream effects such as enhanced proteasome activity, which may contribute to its neuroprotective properties.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophysiology (Whole-Cell Patch-Clamp Recording)
This protocol is used to measure the effect of modulators on the ion currents flowing through T-type calcium channels in isolated cells.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
-
Solutions:
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.25 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Data Acquisition:
-
Cells are held at a holding potential of -100 mV.
-
T-type calcium currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).
-
The peak inward current at each voltage step is measured.
-
-
Drug Application: this compound, Mibefradil, or NNC 55-0396 is applied to the external solution at varying concentrations to determine their effect on the channel currents. For blockers, the concentration that inhibits 50% of the current (IC50) is calculated. For enhancers, the percentage increase in current is quantified.
Caption: Electrophysiology experimental workflow.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Animal Preparation: Adult male mice are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus. Animals are allowed to recover for at least 24 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound is administered orally (p.o.), while NNC 55-0396 can be administered intraperitoneally (i.p.) or directly through the microdialysis probe.
-
Analysis: The concentrations of acetylcholine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Presentation: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.
Caption: In vivo microdialysis workflow.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell or tissue lysates.
-
Sample Preparation: Hippocampal tissue is homogenized in a lysis buffer to extract total protein. The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Assay Procedure:
-
A fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) is used. This substrate is cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent product (AMC).
-
The assay is performed in a 96-well microplate.
-
The reaction mixture contains the cell lysate, the fluorogenic substrate, and an assay buffer.
-
To distinguish proteasome-specific activity from other proteolytic activities, a parallel reaction is run in the presence of a specific proteasome inhibitor (e.g., MG132).
-
-
Measurement: The fluorescence intensity is measured over time using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: The rate of increase in fluorescence is proportional to the proteasome activity. The specific proteasome activity is calculated by subtracting the activity in the presence of the inhibitor from the total activity.
Conclusion
This compound represents a novel approach to modulating T-type calcium channel activity by enhancing, rather than blocking, channel function. This unique mechanism of action leads to distinct downstream effects, including the promotion of neurotransmitter release and activation of neuroprotective pathways, setting it apart from traditional T-type channel blockers like Mibefradil and NNC 55-0396. The comparative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other T-type calcium channel modulators. The differential effects on cellular signaling and function highlight the importance of targeted modulation of T-type calcium channels for the development of novel therapeutics for a variety of disorders.
References
- 1. abcam.com [abcam.com]
- 2. T-type calcium channel enhancer this compound promotes dopamine and serotonin releases in the hippocampus in naive and amyloid precursor protein knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Validation of the biological activity of newly synthesized imidazo[1,2-a]pyridine derivatives
For Immediate Release
A new generation of synthesized imidazo[1,2-a]pyridine derivatives is demonstrating significant potential in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents. Researchers are reporting promising results from in vitro and in vivo testing, highlighting the versatility of this heterocyclic scaffold in drug discovery. These findings, supported by detailed experimental data, offer a comparative look at the performance of these novel compounds against established alternatives.
Anticancer Activity: Targeted Cytotoxicity in Cancer Cell Lines
Newly synthesized imidazo[1,2-a]pyridine derivatives have exhibited potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for several derivatives against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
| Compound ID | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Derivative A | 15.32 | - | - | [1] |
| Derivative B | 9.7 - 44.6 | - | - | [2] |
| Derivative C | - | >10 | >10 | [2] |
Note: '-' indicates data not available in the cited sources.
The primary mechanism of anticancer action for many of these derivatives appears to be the induction of apoptosis, or programmed cell death. This is often mediated through the activation of the intrinsic apoptotic pathway, involving key proteins such as p53 and Bax, and the subsequent activation of executioner caspases like caspase-3.
Antimicrobial Activity: Broad-Spectrum Efficacy
Several novel imidazo[1,2-a]pyridine derivatives have been shown to possess significant antimicrobial properties against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, has been a key metric in these evaluations.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µmol/L) | Reference |
| Derivative D | - | - | 282.17 | [3] |
| Derivative E | - | - | 139.35 | [3] |
| Derivative F | - | - | 41.92 | [3] |
Note: '-' indicates data not available in the cited sources.
Anti-inflammatory Activity: Reduction of Edema in In Vivo Models
The anti-inflammatory potential of new imidazo[1,2-a]pyridine derivatives has been successfully demonstrated in animal models, most notably the carrageenan-induced paw edema model in rats. This assay is a standard for evaluating acute inflammation. The percentage of edema inhibition is a key indicator of anti-inflammatory efficacy.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Derivative G | 200 | 74.54 | [4] |
| Derivative H | 200 | 68.96 | [4] |
| Derivative I | 200 | 61.92 | [4] |
A significant mode of action for the anti-inflammatory effects of these compounds involves the modulation of the STAT3/NF-κB signaling pathway. By inhibiting these key inflammatory pathways, the derivatives can reduce the expression of pro-inflammatory mediators.
Experimental Protocols
The validation of the biological activities of these novel imidazo[1,2-a]pyridine derivatives relies on standardized and reproducible experimental protocols.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 values are then calculated from the dose-response curves.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The imidazo[1,2-a]pyridine derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a widely used model for screening acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control and experimental groups.
-
Compound Administration: The experimental groups are treated with the imidazo[1,2-a]pyridine derivatives, while the control group receives a vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Carrageenan Injection: After a specific period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing the Mechanisms of Action
To better understand the biological activity of these compounds, the signaling pathways they modulate can be visualized.
Experimental workflow for the validation of biological activity.
Intrinsic apoptosis signaling pathway induced by derivatives.
Inhibition of the STAT3/NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro and In Vivo Results for Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The translation of promising in vitro data into successful in vivo outcomes is a critical and often challenging phase in drug discovery. A significant portion of drug candidates fail during preclinical and clinical development due to a lack of correlation between their effects in a laboratory setting and in living organisms.[1][2] This guide provides an objective comparison of in vitro and in vivo methodologies, presents supporting data for cross-validation, and details key experimental protocols to aid in the design of more predictive preclinical studies.
Introduction: The In Vitro-In Vivo Correlation (IVIVC) Challenge
The primary goal of early drug development is to identify compounds that will be safe and effective in humans. In vitro assays offer a cost-effective, high-throughput method for initial screening, allowing researchers to assess a compound's activity against specific molecular targets or in cellular models.[3][4] However, these controlled environments cannot fully replicate the complex dynamics of a whole organism, which include drug metabolism, distribution, and interaction with multiple biological systems.[2][5]
Establishing a robust In Vitro-In Vivo Correlation (IVIVC) is therefore essential. A strong IVIVC can serve as a surrogate for bioequivalence studies, support manufacturing specifications, and ultimately increase the probability of clinical success.[6][7] This is often achieved through advanced computational tools, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling, which mathematically link in vitro results to in vivo drug behavior.[8][9]
Data Presentation: Comparing In Vitro and In Vivo Performance
Quantitative comparison is key to validating the predictive power of an in vitro model. The following tables summarize data from studies focused on correlating laboratory assays with whole-animal results.
Table 1: Predictive Value of In Vitro Assays for In Vivo Chemopreventive Efficacy
This table demonstrates the positive predictive value of a battery of three in vitro tests for identifying compounds that would show efficacy in animal models. As more in vitro assays yield a positive result, the likelihood of a positive in vivo outcome increases.
| Number of Positive In Vitro Assays | Positive Predictive Value for In Vivo Efficacy |
| One | 76%[10] |
| Two | 80%[10] |
| Three | 83%[10] |
Data synthesized from a study evaluating the efficacy of potential chemopreventive agents.[10]
Table 2: Comparison of In Vitro vs. In Vivo Efficacy for an Anticancer Agent
This table illustrates the correlation between the concentration of a drug required to inhibit cell growth by 50% (in vitro IC50) and the actual tumor growth inhibition observed in a patient-derived xenograft (PDX) mouse model.
| Cancer Type | Cell Line | In Vitro IC50 (µM) | In Vivo PDX Model Tumor Growth Inhibition (%) |
| Non-Small Cell Lung | A549 | 0.5 | 58% |
| Prostate Cancer | PC-3 | 1.2 | 45% |
| Breast Cancer | MDA-MB-231 | 0.8 | 52% |
Illustrative data based on typical correlations found in preclinical oncology studies.[11][12]
Visualizing Key Processes and Pathways
Diagrams are essential for conceptualizing complex workflows and biological systems. The following visualizations were created using the Graphviz DOT language to illustrate the drug discovery workflow, a common signaling pathway, and the logical framework for IVIVC.
Experimental Workflow: From Lab Bench to Preclinical Model
The journey of a drug candidate involves a structured progression from initial high-throughput screening to validation in complex living systems. This workflow ensures that only the most promising compounds advance, saving significant time and resources.[8]
Caption: High-level workflow from in vitro screening to in vivo validation.
Signaling Pathway: The PI3K/AKT Cancer Pathway
The PI3K/AKT signaling network is frequently dysregulated in various cancers, making it a prime target for novel drug candidates. Understanding this pathway is crucial for interpreting both in vitro and in vivo results of targeted therapies.[13]
Caption: Simplified PI3K/AKT signaling pathway targeted by cancer drugs.
Logical Relationship: In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a mathematical relationship that predicts an in vivo response from in vitro data. A "Level A" correlation, the most desirable type, establishes a direct point-to-point relationship between the rate of drug dissolution in vitro and its absorption rate in vivo.[6]
Caption: Logical flow for establishing a Level A IVIVC.
Experimental Protocols
Detailed and consistent methodologies are the foundation of reliable and reproducible data. Below are protocols for key experiments commonly cited in preclinical drug development.
In Vitro: MTT Cell Viability Assay
The MTT assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. It is widely used for screening anticancer drugs.[11][14]
Objective: To determine the concentration at which a drug candidate inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, PC-3) in a 96-well plate at a predetermined optimal density (e.g., 4 x 10⁴ cells/mL) and allow them to adhere for 24 hours.[11]
-
Drug Treatment: Prepare serial dilutions of the drug candidate in the appropriate culture medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM).[11]
-
Incubation: Remove the old medium from the cells and add 100 µL of the drug solutions to the respective wells. Include a "vehicle-only" control group. Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[11][15]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression to determine the IC50 value.
In Vivo: Murine Xenograft Tumor Model
This model is a cornerstone of preclinical oncology research, used to evaluate the efficacy of a drug candidate on human tumors grown in immunodeficient mice.[12]
Objective: To assess the ability of a drug candidate to inhibit tumor growth in vivo.
Methodology:
-
Animal Handling: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Dosing: Randomize mice into control and treatment groups. Administer the drug candidate via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume, body weight (as a measure of toxicity), and general animal health throughout the study.[3]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group. Statistically analyze the differences in tumor volume between the groups.
Conclusion
The successful cross-validation of in vitro and in vivo data is fundamental to modern drug discovery. While in vitro assays provide essential high-throughput screening and mechanistic insights, they are not standalone predictors of clinical success.[16] A robust preclinical strategy involves integrating these assays with well-designed animal models and leveraging computational PK/PD modeling to bridge the translational gap.[17][18] By carefully selecting models, standardizing protocols, and quantitatively correlating outcomes, researchers can improve the predictive value of their preclinical data, reduce the attrition rate of drug candidates, and accelerate the delivery of safe and effective therapies to patients.
References
- 1. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. The Importance of In Vitro Assays [visikol.com]
- 5. cmdclabs.com [cmdclabs.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. news-medical.net [news-medical.net]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. The increasing pivotal role of predictive in vitro technologies in drug discovery [iptonline.com]
- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparing the efficacy of SAK3 in different cancer cell lines
Extensive research has identified the compound SAK3 as a promising therapeutic candidate for Alzheimer's disease, with no current scientific literature supporting its efficacy in the treatment of cancer. Studies have primarily focused on its role as a T-type Ca2+ channel enhancer, which has shown potential in improving cognitive function and reducing amyloid beta protein production in preclinical Alzheimer's models.[1][2][3][4]
It is possible that this compound has been confused with SKA3 (Spindle and kinetochore-associated complex subunit 3), a protein that has been identified as playing a role in the development and progression of various cancers.[5][6][7] Research into SKA3 is ongoing, with a focus on its potential as a biomarker and therapeutic target in oncology.[5][6]
Due to the lack of available data on the efficacy of this compound in any cancer cell lines, a comparative guide as requested cannot be provided at this time. The scientific community's current understanding of this compound is firmly rooted in the field of neurodegenerative diseases.
Understanding this compound's Mechanism of Action in Alzheimer's Disease
This compound functions as a novel T-type voltage-gated Ca2+ channel enhancer.[3] Its therapeutic potential in Alzheimer's disease is attributed to its ability to stimulate the release of the neurotransmitter acetylcholine in the brain.[2][3][4] This action, in turn, activates the memory-associated molecule CaMKII.[2][3][4] Furthermore, preclinical studies in mouse models have demonstrated that this compound can reduce the production of amyloid beta protein, a hallmark of Alzheimer's disease.[2][3][4]
The signaling pathway associated with this compound's neuroprotective effects is illustrated below:
As of the current body of scientific literature, this compound is in the preclinical stage of drug development for Alzheimer's disease and has been shown to be safe and well-tolerated in animal studies.[2][3] There are no registered clinical trials or published research investigating its effects on cancer cells. Therefore, no experimental protocols, comparative data, or signaling pathways related to this compound in oncology can be provided.
References
- 1. Alzheimer's disease therapeutic candidate this compound is an enhancer of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Research News - New drug this compound may offer hope to Alzheimer's disease patients | Tohoku University [tohoku.ac.jp]
- 4. New drug this compound may offer hope to Alzheimer's disease patients | EurekAlert! [eurekalert.org]
- 5. SKA3 targeted therapies in cancer precision surgery: bridging bench discoveries to clinical applications – review article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-Cancer Analysis Reveals SKA3 as a Potential Diagnostic and Prognostic Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stitches.today [stitches.today]
Benchmarking the synthetic efficiency of different routes to spiro-imidazo[1,2-a]pyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Spiro-imidazo[1,2-a]pyridines represent a promising class of compounds with a three-dimensional architecture that is of significant interest in medicinal chemistry. This guide provides a comparative analysis of two prominent synthetic strategies for accessing a key tetracyclic spiro-imidazo[1,2-a]pyridine core: a one-pot, three-component reaction and a stepwise approach involving intramolecular nucleophilic aromatic substitution.
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous clinically used drugs, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and antitumor effects.[1] The introduction of a spirocyclic center adds structural rigidity and complexity, which can lead to enhanced target specificity and improved pharmacological properties. This comparison focuses on the synthesis of tetracyclic fused imidazo[1,2-a]pyridines, a class of spiro-compounds that has garnered recent attention.
Synthetic Route Comparison
The following table summarizes the key quantitative data for two distinct synthetic routes to tetracyclic fused imidazo[1,2-a]pyridines.
| Parameter | Route 1: One-Pot Three-Component Reaction | Route 2: Intramolecular Nucleophilic Aromatic Substitution |
| Starting Materials | 2-Aminopyridines, Isatins, Isocyanides | Substituted 5-fluoro-imidazo[1,2-a]pyridines |
| Key Transformation | Groebke-Blackburn-Bienaymé (GBB) reaction followed by intramolecular cyclization | Intramolecular nucleophilic aromatic substitution |
| Catalyst/Reagent | Perchloric acid (HClO₄) | Potassium hydroxide (KOH) |
| Solvent | n-Butanol | tert-Butanol |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | Not specified in detail | 4 hours |
| Yield | Moderate (e.g., 58% for a specific derivative)[1] | Good (e.g., 60% for a specific derivative)[2][3] |
| Workup/Purification | Filtration and recrystallization | Not specified in detail |
Experimental Protocols
Route 1: One-Pot Three-Component Groebke-Blackburn-Bienaymé (GBB) Reaction
This method provides a rapid and efficient means to construct the tetracyclic spiro-imidazo[1,2-a]pyridine core in a single synthetic operation.
General Procedure: A mixture of a 2-aminopyridine (1.35 mmol), an isatin (1.0 mmol), an isocyanide (1.35 mmol), and perchloric acid (1.0 mmol) in n-butanol (4 mL) is heated at reflux.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration and purified by recrystallization to afford the desired tetracyclic fused imidazo[1,2-a]pyridine.[1]
Route 2: Stepwise Synthesis via Intramolecular Nucleophilic Aromatic Substitution
This approach involves the initial synthesis of a substituted 5-fluoro-imidazo[1,2-a]pyridine precursor, followed by a base-mediated intramolecular cyclization to form the tetracyclic spiro-structure.
Step A: Synthesis of the 5-fluoro-imidazo[1,2-a]pyridine precursor: The synthesis of the precursor is achieved through a microwave-assisted reaction of a 6-fluoro-2-aminopyridine, an aldehyde, and an isocyanide in the presence of montmorillonite K-10 clay.[2]
Step B: Intramolecular Cyclization: The 5-fluoro-imidazo[1,2-a]pyridine precursor is dissolved in tert-butanol, and potassium hydroxide is added. The reaction mixture is stirred at room temperature for 4 hours.[2][3] The use of a non-nucleophilic solvent like tert-butanol is crucial to minimize competing intermolecular reactions.[2] Following the reaction, the solvent is removed, and the crude product is purified to yield the final tetracyclic compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Potential Signaling Pathway Involvement
While specific signaling pathways for spiro-imidazo[1,2-a]pyridines are still under active investigation, the broader class of imidazo[1,2-a]pyridines has been shown to interact with a variety of biological targets. Notably, their anticancer activity is often attributed to the inhibition of kinases involved in cell proliferation and survival signaling pathways. A potential, generalized mechanism of action is depicted below.
Conclusion
Both the one-pot, three-component Groebke-Blackburn-Bienaymé reaction and the stepwise approach involving intramolecular nucleophilic aromatic substitution are effective methods for the synthesis of tetracyclic spiro-imidazo[1,2-a]pyridines, providing moderate to good yields. The choice of synthetic route will likely depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the operational simplicity preferred by the researcher. The one-pot nature of the GBB reaction offers a more streamlined process, while the stepwise approach may allow for greater control and purification of intermediates. Further investigation into the biological activities of these spirocyclic compounds is warranted to elucidate their specific molecular targets and signaling pathway interactions, which will be crucial for their future development as therapeutic agents.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-Head Preclinical Comparison: SAK3 Poised as a Multi-Targeting Alzheimer's Therapeutic Candidate Against Standard-of-Care Drugs
For Immediate Release to the Scientific Community
A comprehensive review of preclinical data positions SAK3, a novel T-type calcium channel enhancer, as a promising therapeutic candidate for Alzheimer's disease, exhibiting a distinct and potentially more holistic mechanism of action compared to current standard-of-care drugs Donepezil, Memantine, and the recently prominent Aducanumab. While direct head-to-head preclinical trials are not yet available, a comparative analysis of existing data from various Alzheimer's disease animal models suggests this compound may offer both symptomatic relief and disease-modifying effects by targeting multiple pathological cascades.
At a Glance: Comparative Efficacy in Preclinical Models
| Drug | Primary Mechanism of Action | Key Preclinical Efficacy Endpoints | Animal Model(s) |
| This compound | T-type Ca2+ channel enhancer | - Stimulates acetylcholine release- Activates CaMKII- Reduces amyloid-beta (Aβ) production- Improves cognitive deficits | Alzheimer's Disease Model Mice |
| Donepezil | Acetylcholinesterase inhibitor | - Improves spatial learning and memory deficits | Scopolamine-induced amnesia models, APP/PS1 mice |
| Memantine | NMDA receptor antagonist | - Reduces soluble Aβ1-42 levels- Improves cognitive performance in novel object recognition tasks- Provides neuroprotection against excitotoxicity | APP/PS1 transgenic mice |
| Aducanumab | Anti-amyloid-beta monoclonal antibody | - Dose- and time-dependent reduction of amyloid plaques | Transgenic mouse models of AD |
Deep Dive into the Mechanisms of Action
Standard-of-care Alzheimer's drugs primarily target single pathways. Donepezil works by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.[1] Memantine offers a neuroprotective effect by blocking the excitotoxic effects of excess glutamate through NMDA receptor antagonism.[2] Aducanumab, a monoclonal antibody, directly targets and promotes the clearance of amyloid-beta plaques, a hallmark of Alzheimer's pathology.[3]
In contrast, this compound demonstrates a multi-pronged approach. By enhancing T-type calcium channels, it not only stimulates the release of acetylcholine, addressing the cholinergic deficit similar to Donepezil, but also activates Calcium/calmodulin-dependent protein kinase II (CaMKII), a key molecule in memory formation.[4] Crucially, preclinical studies indicate that this compound also reduces the production of amyloid-beta protein, suggesting a potential disease-modifying effect.[4][5]
Signaling Pathways Visualized
To illustrate the distinct mechanisms, the following diagrams depict the signaling pathways of this compound and the standard-of-care drugs.
References
- 1. dovepress.com [dovepress.com]
- 2. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature Publishes Results from Pre-Clinical Research and Phase 1b Study of Biogen’s Investigational Alzheimer’s Disease Treatment Aducanumab | Biogen [investors.biogen.com]
- 4. Research News - New drug this compound may offer hope to Alzheimer's disease patients | Tohoku University [tohoku.ac.jp]
- 5. newatlas.com [newatlas.com]
Evaluating the therapeutic index of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate versus known drugs
A detailed comparison of the therapeutic index of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate (SAK3) against established drugs for neurological disorders, providing essential data for researchers and drug development professionals.
In the quest for novel therapeutics for neurodegenerative diseases, Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, known as this compound, has emerged as a promising candidate. Identified as a potent T-type voltage-gated Ca2+ channel (T-VGCC) enhancer, this compound is under investigation for its potential in treating conditions like Alzheimer's disease. A critical aspect of drug development is the evaluation of its therapeutic index, a quantitative measure of the drug's safety margin. This guide provides a comparative analysis of the therapeutic index of this compound versus known drugs used in the treatment of Alzheimer's disease and other neurological conditions involving T-type calcium channel modulation.
While specific LD50 (median lethal dose) and ED50 (median effective dose) values for this compound are not yet publicly available in detail, preclinical studies have provided insights into its safety and efficacy. Toxicological studies at the Good Laboratory Practice (GLP) level have indicated no obvious toxic effects on the central nervous system (CNS) and cardiovascular system at an oral dose of 30 mg/kg.[1] Furthermore, this compound has been reported to be safe and well-tolerated in animal experiments during its preclinical development.[2] For the purpose of this guide, we will utilize the effective dose of 0.5 mg/kg observed in cognitive improvement studies in mice as a preliminary efficacy benchmark.[1][3]
This comparison guide aims to contextualize the potential therapeutic window of this compound by examining the established therapeutic indices of four comparator drugs: donepezil and memantine (used for Alzheimer's disease), and ethosuximide and zonisamide (T-type calcium channel modulators used for epilepsy).
Comparative Therapeutic Index Data
The following table summarizes the available preclinical data for this compound and the selected comparator drugs. It is important to note that the therapeutic index can vary depending on the animal model and the specific therapeutic effect being measured. For a consistent comparison, data from oral administration in rodent models have been prioritized where available.
| Compound | Therapeutic Target/Class | LD50 (mg/kg, oral, rat) | ED50 (mg/kg, oral, mouse) | Therapeutic Index (LD50/ED50) |
| This compound | T-type Ca2+ channel enhancer | Data not available | 0.5 (cognitive improvement)[1][3] | Not determinable |
| Donepezil | Acetylcholinesterase inhibitor | ~40 | ~1-2 (cognitive improvement) | ~20-40 |
| Memantine | NMDA receptor antagonist | ~50 (dog, oral)[4] | ~5-10 (neuroprotection) | ~5-10 |
| Ethosuximide | T-type Ca2+ channel blocker | ~1500 | ~150 (anticonvulsant) | ~10 |
| Zonisamide | T-type Ca2+ channel blocker | ~1600 | ~50 (anticonvulsant) | ~32 |
Note: The therapeutic indices are estimations based on available data and should be interpreted with caution. Direct comparative studies are necessary for a definitive assessment.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical toxicology and efficacy studies. The following are detailed methodologies for the key experiments cited.
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance and is defined as the dose required to kill 50% of a tested population after a single administration. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for acute oral toxicity testing.
Experimental Workflow for LD50 Determination (Based on OECD Guideline 423: Acute Toxic Class Method)
Caption: Workflow for LD50 determination using a stepwise procedure.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. The specific experimental design for determining the ED50 depends on the therapeutic indication.
Experimental Protocol for ED50 in an Alzheimer's Disease Mouse Model (e.g., Morris Water Maze)
-
Animal Model: Utilize a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice) that exhibits age-dependent cognitive decline.
-
Drug Administration: Administer a range of doses of the test compound (e.g., this compound) or a vehicle control to different groups of mice.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.
-
Probe Trial: Remove the platform and allow the mice to swim freely for a set time. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Plot a dose-response curve where the x-axis represents the drug dose and the y-axis represents the measured therapeutic effect (e.g., reduction in escape latency or increase in time spent in the target quadrant).
-
ED50 Calculation: Determine the dose that produces 50% of the maximum observed effect using non-linear regression analysis.
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action is crucial for interpreting the therapeutic index. This compound enhances the activity of T-type calcium channels, which are involved in neuronal excitability and neurotransmitter release. This is distinct from the mechanisms of the comparator drugs.
Hypothetical Signaling Pathway for this compound in Neuronal Function
Caption: this compound enhances T-type calcium channels, leading to improved cognition.
Discussion
The preliminary safety data for this compound is encouraging, suggesting a potentially wide therapeutic window. The lack of overt toxicity at a dose of 30 mg/kg, which is 60 times the observed effective dose of 0.5 mg/kg in mice for cognitive enhancement, hints at a favorable safety profile. However, without a definitive LD50 value, a precise therapeutic index for this compound cannot be calculated and directly compared to the other drugs.
The comparator drugs exhibit a range of therapeutic indices. Donepezil, a widely prescribed Alzheimer's medication, has a moderate therapeutic index in preclinical models. Memantine, another Alzheimer's drug, appears to have a narrower therapeutic window. The T-type calcium channel blockers, ethosuximide and zonisamide, used for epilepsy, show varied therapeutic indices, with zonisamide appearing to have a wider margin of safety in these specific models.
It is critical for future research to establish the definitive LD50 of this compound in various animal models. This will allow for a more accurate assessment of its therapeutic index and a more direct comparison with existing therapies. The distinct mechanism of action of this compound as a T-VGCC enhancer may offer a different efficacy and safety profile compared to current treatments for neurodegenerative diseases.
References
- 1. Single Administration of the T-Type Calcium Channel Enhancer this compound Reduces Oxidative Stress and Improves Cognition in Olfactory Bulbectomized Mice [mdpi.com]
- 2. Research News - New drug this compound may offer hope to Alzheimer's disease patients | Tohoku University [tohoku.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. ajantapharmausa.com [ajantapharmausa.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Standard Operating Procedure: Proper Disposal of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate, also known as SAK3.[2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment and Classification
Given the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a potentially hazardous substance. Laboratory chemical waste should be managed to ensure the safety of everyone in the lab environment.[3] The first step in safe disposal is the proper classification of the waste.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 369.41 g/mol | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage Temperature | +4°C | [2] |
| Solubility (DMSO) | 100 mM (36.94 mg/mL) | [2] |
| Solubility (1eq. HCl) | 100 mM (36.94 mg/mL) | [2] |
Note: The lack of specific toxicity data necessitates treating this compound with caution.
Experimental Protocol for Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.[4] Different types of waste require specific handling procedures to avoid hazardous chemical reactions.[3]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, labeled, and chemically compatible waste containers.
-
Hazardous waste tags.
Procedure:
-
Solid Waste:
-
Collect any solid form of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated disposables in a designated solid chemical waste container.[1]
-
Ensure the container is made of a material compatible with the chemical.
-
Do not mix with other types of waste.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a designated liquid chemical waste container.[1]
-
The container must be leak-proof and have a secure cap.
-
Do not fill the container to more than three-quarters of its capacity to allow for vapor expansion and prevent spills.[5]
-
Segregate aqueous solutions from organic solvent solutions.
-
-
Sharps Waste:
Labeling and Storage of Waste
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
Procedure:
-
Attach a Hazardous Waste Tag: As soon as a waste container is started, affix a hazardous waste tag.[1]
-
Complete the Tag:
-
Clearly write the full chemical name: "Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate".[5]
-
List all constituents of the waste, including solvents and their approximate percentages. The total percentage should add up to 100%.[1]
-
Indicate any known or suspected hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
Record the date the container was started and the date it was sealed.
-
-
Storage:
Disposal Procedure
Final disposal of chemical waste must be handled by the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][5]
Procedure:
-
Request Pickup: Once a waste container is three-quarters full, seal it securely and submit a request for waste pickup to your institution's EHS office.[5]
-
Documentation: Complete any necessary internal documentation or online forms required by your EHS office for waste tracking.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[7] Improper disposal can harm the environment and violate regulations.[7][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
Caption: Disposal workflow for Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
Personal protective equipment for handling Ethyl8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Personal protective equipment for handling Ethyl8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate
Essential Safety and Handling Guidance for a Novel Spiro Compound
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling of Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
This document provides crucial safety and logistical information for the handling and disposal of the novel spiro compound, Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on the potential hazards associated with its structural components, including imidazo[1,2-a]pyridine, piperidine, and spiro moieties.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment (PPE) for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Small-Scale Synthesis & Weighing (mg to g) | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles or Safety Glasses with Side Shields | Not generally required if handled in a fume hood | Standard Laboratory Coat |
| Large-Scale Synthesis & Purification (>g) | Certified Chemical Fume Hood | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Splash Goggles and a Face Shield | Air-Purifying Respirator (APR) with organic vapor cartridges | Chemical-Resistant Laboratory Coat or Apron |
| Spill Cleanup | Ventilated Area | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and a Face Shield | Air-Purifying Respirator (APR) with organic vapor cartridges | Chemical-Resistant Coveralls or Suit |
| Routine Analysis (LC-MS, NMR) | Well-Ventilated Laboratory | Nitrile Gloves | Safety Glasses | Not generally required | Standard Laboratory Coat |
Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Put on the appropriate laboratory coat or apron.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to minimize contamination):
-
Gloves (Outer Pair): If double-gloved, remove the outer pair.
-
Gown/Apron: Remove the gown or apron by rolling it inside out and away from the body.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Perform a final hand washing.
Disposal Plan
Contaminated PPE and Materials:
-
All disposable PPE (gloves, lab coats, etc.) contaminated with the compound should be considered hazardous waste.
-
Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Collect all cleaning materials as hazardous waste.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[1]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate.
Caption: PPE selection workflow based on operational scale and exposure potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
